5-Bromo-2-butyl-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-butylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13-14/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZSHANUPWXRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682485 | |
| Record name | 5-Bromo-2-butyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-75-5 | |
| Record name | 5-Bromo-2-butyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-butyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-butyl-2H-indazole. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines calculated data, information from closely related analogs, and established synthetic methodologies to offer a robust profile for research and development purposes.
Core Chemical Properties
This compound is a substituted indazole, a class of heterocyclic aromatic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1]
Calculated Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Canonical SMILES | CCCCN1N=C2C=C(Br)C=CC2=C1 |
| InChI Key | (Predicted) |
Physicochemical Properties of Analogous Compounds
The following table summarizes the known physical properties of closely related 5-bromo-2-alkyl-2H-indazoles to provide an estimate for the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State / Appearance | Reference |
| 5-Bromo-2-ethyl-2H-indazole | C₉H₉BrN₂ | 225.10 | - | [2] |
| 5-Bromo-2-propyl-2H-indazole | C₁₀H₁₁BrN₂ | 239.11 | - | [3] |
| 5-Bromo-2-(cyclopropylmethyl)-2H-indazole | C₁₁H₁₁BrN₂ | 251.12 | Yellow oil | [4][5] |
Based on these analogs, this compound is expected to be a liquid or a low-melting solid at room temperature. Like many bromo-aromatic compounds, it is predicted to be insoluble in water.[6]
Synthesis and Characterization Workflow
The synthesis of 2-substituted-2H-indazoles can be achieved through various methods. A prevalent and efficient method is the copper-catalyzed one-pot, three-component reaction.[7][8][9] This approach offers high functional group tolerance and typically results in good yields.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the general method for the copper-catalyzed synthesis of 2H-indazoles.[8][9]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-bromobenzaldehyde (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 mmol, 10 mol%).
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dimethyl sulfoxide (DMSO, 5 mL), followed by n-butylamine (1.2 mmol) and sodium azide (NaN₃, 2.0 mmol).
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts are predicted based on the analysis of similar indazole structures.[10][11][12]
¹H NMR:
-
Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show characteristic splitting patterns (doublets, doublet of doublets).
-
Indazole C3-H (1H): A singlet is expected around δ 8.0 ppm.
-
N-Butyl Group (9H):
-
-N-CH₂- (2H): A triplet around δ 4.2-4.5 ppm.
-
-CH₂- (2H): A multiplet around δ 1.8-2.0 ppm.
-
-CH₂- (2H): A multiplet around δ 1.3-1.5 ppm.
-
-CH₃ (3H): A triplet around δ 0.9-1.0 ppm.
-
¹³C NMR:
-
Aromatic & Indazole Carbons (7C): Expected in the range of δ 110-150 ppm. The carbon bearing the bromine (C5) will be in the lower end of this range.
-
N-Butyl Group (4C):
-
-N-CH₂-: δ ~50-55 ppm.
-
-CH₂-: δ ~30-35 ppm.
-
-CH₂-: δ ~19-22 ppm.
-
-CH₃: δ ~13-15 ppm.
-
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion Peak ([M]⁺): A characteristic pair of peaks of approximately equal intensity at m/z 252 and 254, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[13]
-
Fragmentation: The primary fragmentation is likely to be the loss of the butyl group or parts of it. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for N-alkylated compounds.
Biological Significance and Applications in Drug Development
The indazole core is a key pharmacophore in a variety of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-HIV activities.[1] The introduction of a bromine atom at the 5-position can enhance binding affinity to biological targets through halogen bonding and can also serve as a handle for further chemical modifications via cross-coupling reactions.
The N-alkylation of the indazole ring, as in this compound, is a common strategy in drug design to modulate the compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.[14]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors, such as Pazopanib and Axitinib, feature an N-alkylated indazole scaffold.[1]
-
Inflammatory Diseases: Indazole derivatives have shown significant anti-inflammatory activity, partly through the inhibition of enzymes like cyclooxygenase (COX).[15]
-
Neurodegenerative Disorders: The indazole scaffold is being explored for its potential in treating neurodegenerative diseases.
Given the established biological activities of this class of compounds, this compound represents a valuable building block for the synthesis of novel drug candidates. Further derivatization and biological screening could lead to the discovery of potent and selective therapeutic agents.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. usbio.net [usbio.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-2-butyl-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for 5-Bromo-2-butyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis primarily involves two key stages: the formation of the 5-bromo-1H-indazole core followed by the regioselective alkylation at the N2 position. This document provides a comprehensive overview of the methodologies, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Overview of Synthetic Strategy
The synthesis of this compound is not typically achieved in a single step. The most common and logical approach involves a two-step sequence:
-
Synthesis of 5-Bromo-1H-indazole: This intermediate is the foundational scaffold. It can be prepared through various methods, including the bromination of 1H-indazole or by constructing the indazole ring from a pre-brominated benzene derivative.
-
N-Alkylation of 5-Bromo-1H-indazole: This crucial step introduces the butyl group onto the indazole ring. The primary challenge lies in achieving high regioselectivity for the N2 position over the N1 position. Several methods have been developed to control this selectivity.
Synthesis of the 5-Bromo-1H-indazole Intermediate
The preparation of 5-bromo-1H-indazole can be approached from different starting materials. A common method involves the direct bromination of 1H-indazole.
Experimental Protocol: Bromination of Indazole-3-carboxylic Acid followed by Decarboxylation
A documented route to a substituted 5-bromo-1H-indazole involves the bromination of indazole-3-carboxylic acid.[1] While this provides the 5-bromo-1H-indazole-3-carboxylic acid, a subsequent decarboxylation step would be necessary to yield 5-bromo-1H-indazole.
Step 1: Bromination of Indazole-3-carboxylic Acid [1]
-
Materials: Indazole-3-carboxylic acid, glacial acetic acid, bromine.
-
Procedure:
-
Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).
-
Heat the suspension to 120 °C until a clear solution is obtained.
-
Cool the solution to 90 °C.
-
Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) while maintaining the temperature at 90 °C.
-
Continue heating at 90 °C for 16 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Stir the mixture for 15 minutes, then filter the resulting solid.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.
-
Quantitative Data for Bromination [1]
| Reactant | Moles (mmol) | Volume (mL) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Indazole-3-carboxylic acid | 6.16 | - | 90-120 | 16 | 5-bromo-1H-indazole-3-carboxylic acid | 87.5 |
| Bromine | 12.33 | 0.633 | 90 | 16 |
Note: The synthesis of the final 5-bromo-1H-indazole from this intermediate would require a subsequent decarboxylation step, which is a standard organic transformation.
Regioselective N-Alkylation of 5-Bromo-1H-indazole
The selective introduction of the butyl group at the N2 position is a critical step. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers.[2] However, specific conditions can highly favor the desired N2 product.
N2-Alkylation using Alkyl 2,2,2-trichloroacetimidates
A highly selective method for N2-alkylation of indazoles has been reported using alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).[3][4] This method is notable for its high N2 selectivity, with no N1 isomer being observed in many cases.[3]
Reaction Scheme:
Experimental Protocol (General Procedure): [4]
-
Materials: 5-Bromo-1H-indazole, Butyl 2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 5-bromo-1H-indazole in dichloromethane, add butyl 2,2,2-trichloroacetimidate.
-
Add a catalytic amount of trifluoromethanesulfonic acid.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
N-Alkylation under Basic Conditions
Traditional N-alkylation using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can also be employed.[5][6] The regioselectivity (N1 vs. N2) in these reactions is highly dependent on the substituents on the indazole ring, the solvent, and the counter-ion.[2][5] For some substituted indazoles, these conditions can provide good selectivity.
Reaction Workflow:
Experimental Protocol (General Procedure): [5][7][8]
-
Materials: 5-Bromo-1H-indazole, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), Butyl bromide.
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add butyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
-
Quantitative Data for N-Alkylation (Representative) [5][6]
| Base/Solvent | Alkylating Agent | Temperature | N1:N2 Ratio | Yield (%) |
| NaH / THF | Alkyl Bromide | 0 °C to RT | Variable | Moderate to High |
| Cs₂CO₃ / DMF | Alkyl Bromide | RT | Variable | Moderate |
Note: The N1:N2 ratio is highly substrate-dependent. The electronic and steric properties of the substituent at the 5-position (bromo) will influence the outcome.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful regioselective N-alkylation of a 5-bromo-1H-indazole precursor. While traditional N-alkylation methods under basic conditions can provide the desired product, they often result in isomeric mixtures that require careful purification. Modern methods, such as the TfOH-catalyzed reaction with alkyl 2,2,2-trichloroacetimidates, offer a more direct and highly selective route to the N2-alkylated product. Researchers and drug development professionals should consider the selectivity, yield, and operational simplicity of these methods when planning the synthesis of this and related indazole derivatives. The choice of synthetic route will ultimately depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final compound.
References
- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Biological Activity Screening of 5-Bromo-2-butyl-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This technical guide provides a framework for the biological activity screening of 5-Bromo-2-butyl-2H-indazole, a specific derivative for which public data is limited. This document outlines potential biological activities based on the broader indazole class, provides detailed experimental protocols for relevant in vitro assays, and presents a logical workflow for its preliminary biological characterization.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This core structure is found in numerous biologically active molecules and approved drugs. The diverse pharmacological profiles of indazole derivatives stem from their ability to interact with various biological targets, often by mimicking the hinge-binding motifs of ATP in kinase active sites. The substitution pattern on the indazole ring system significantly influences the biological activity, selectivity, and pharmacokinetic properties of these compounds.
The target molecule of this guide, this compound, possesses a bromine atom at the 5-position and a butyl group at the 2-position of the indazole ring. The bromine substituent can potentially engage in halogen bonding and influence the compound's metabolic stability and binding affinity. The N-butyl group will affect the lipophilicity and overall three-dimensional shape of the molecule, which are critical determinants of its interaction with biological macromolecules.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available 5-bromo-1H-indazole.
Step 1: Synthesis of 5-Bromo-1H-indazole
A common method for the synthesis of 5-bromo-1H-indazole involves the diazotization of 2-amino-5-bromotoluene, followed by cyclization.
Step 2: N-Alkylation of 5-Bromo-1H-indazole
The introduction of the butyl group at the N2 position can be accomplished via N-alkylation of 5-bromo-1H-indazole with a suitable butylating agent, such as 1-bromobutane or butyl iodide, in the presence of a base. It is important to note that the alkylation of indazoles can lead to a mixture of N1 and N2 isomers. Therefore, chromatographic separation is typically required to isolate the desired 2-butyl-2H-indazole isomer.
Potential Biological Activities and Screening Strategy
Based on the extensive literature on substituted indazoles, this compound is a candidate for screening against several key biological targets. A tiered screening approach is recommended to efficiently evaluate its biological activity profile.
Table 1: Potential Biological Activities of the Indazole Scaffold
| Biological Activity | Potential Molecular Targets | Rationale for Screening |
| Anticancer | Protein Kinases (e.g., VEGFR, EGFR, PLK4), Tubulin | Many indazole derivatives are potent kinase inhibitors and are used as anticancer agents.[1] |
| Anti-inflammatory | Cyclooxygenases (COX-1, COX-2), Pro-inflammatory Cytokines | Indazole-based compounds have been shown to possess significant anti-inflammatory properties.[2][3] |
| Antimicrobial | Bacterial and Fungal Enzymes | The indazole nucleus is present in compounds with demonstrated antimicrobial and antifungal activities.[4] |
A suggested screening cascade is depicted in the workflow diagram below.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Bromo-2-butyl-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-butyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents a detailed analysis based on closely related analogs and established principles of spectroscopic interpretation for N-substituted 5-bromoindazoles. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole derivatives.
Introduction to this compound
Indazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The introduction of a bromine atom at the 5-position and a butyl group at the 2-position of the indazole core can significantly influence the molecule's physicochemical properties and biological profile. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the molecular properties of newly synthesized batches of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectroscopic data for similar 2-alkyl-5-bromo-2H-indazoles and general principles of NMR, IR, and MS.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.10 | s | - | 1H | H-3 |
| ~7.75 | d | ~1.8 | 1H | H-4 |
| ~7.50 | d | ~9.0 | 1H | H-7 |
| ~7.30 | dd | ~9.0, 1.8 | 1H | H-6 |
| ~4.30 | t | ~7.5 | 2H | N-CH₂- |
| ~1.85 | m | - | 2H | -CH₂-CH₂-CH₂-CH₃ |
| ~1.40 | m | - | 2H | -CH₂-CH₂-CH₃ |
| ~0.95 | t | ~7.4 | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-7a |
| ~128.0 | C-3 |
| ~125.0 | C-6 |
| ~123.0 | C-4 |
| ~121.0 | C-3a |
| ~115.0 | C-5 |
| ~110.0 | C-7 |
| ~52.0 | N-CH₂- |
| ~31.0 | -CH₂-CH₂-CH₂-CH₃ |
| ~20.0 | -CH₂-CH₂-CH₃ |
| ~13.8 | -CH₃ |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1620, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1465 | Medium | C-H Bend (Aliphatic) |
| ~1380 | Medium | C-H Bend (Aliphatic) |
| ~1250 | Medium-Strong | C-N Stretch |
| ~880 | Strong | C-H Out-of-plane Bend |
| ~600 | Medium-Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 252/254 | ~1:1 | [M]⁺, [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |
| 196/198 | Variable | [M - C₄H₈]⁺ |
| 171 | Variable | [M - Br]⁺ |
| 116 | Variable | [Indazole]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is typically recorded and subtracted from the sample spectrum.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Introduction: The sample can be introduced directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Data Acquisition: For EI, a standard electron energy of 70 eV is used. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures for their determination. Researchers are encouraged to acquire and interpret their own data for definitive structural confirmation.
References
The Expanding Therapeutic Landscape of Indazole Derivatives: A Technical Guide to Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel indazole derivatives, with a focus on their therapeutic potential, particularly in oncology. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to aid researchers in this dynamic field.
Synthetic Strategies for Novel Indazole Scaffolds
The construction and functionalization of the indazole ring are pivotal in the development of new therapeutic agents. Recent years have witnessed the evolution of sophisticated synthetic methodologies, moving beyond classical approaches to more efficient and versatile techniques.
Transition Metal-Catalyzed Synthesis and Functionalization
Transition metal catalysis has revolutionized the synthesis of complex molecules, and indazole chemistry is no exception. Catalysts based on palladium, copper, rhodium, and ruthenium have enabled novel and efficient routes to both 1H- and 2H-indazoles.[3][4]
One notable strategy involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes, providing access to substituted 1H-indazoles in moderate to good yields.[1] Copper and palladium have been cooperatively used in the tandem C-N and C-P bond formation reactions of 2-alkynyl azobenzenes to construct phosphorated 2H-indazoles.[1] Furthermore, rhodium-catalyzed C-H activation and cyclative capture of azobenzenes with aldehydes offer a one-step process for creating substituted N-aryl-2H-indazoles.[4]
The direct functionalization of the indazole core via C-H activation is an increasingly important strategy for late-stage modification, allowing for the introduction of various substituents with high regioselectivity.[5][6] This approach is particularly valuable for creating diverse libraries of compounds for biological screening.
Innovative Cyclization and Annulation Reactions
Novel cyclization and annulation reactions continue to expand the toolkit for indazole synthesis. For instance, an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been developed, proceeding via benzyl C-H functionalization.[1] Another approach involves the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by a Cu₂O-mediated cyclization to yield 1H-indazoles.[1]
Biological Applications and Mechanism of Action
Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and most notably, anticancer effects.[1][7] Their efficacy often stems from the targeted inhibition of key signaling pathways involved in disease pathogenesis.
Indazole Derivatives as Potent Kinase Inhibitors
A significant number of indazole-based compounds have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2]
-
Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a key regulator of centriole duplication, and its overexpression is linked to several cancers. Novel indazole-based inhibitors have been designed that exhibit exceptional kinase inhibitory activity. For example, compound C05 demonstrated an IC₅₀ of less than 0.1 nM against PLK4 and potent antiproliferative effects against neuroblastoma, breast cancer, and non-small cell lung cancer cell lines.[8]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are common drivers of non-small cell lung cancer. Structure-guided drug design has led to the synthesis of 1H-indazole derivatives that display strong potency against both wild-type and mutant forms of EGFR.[1][9]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Deregulation of FGFR signaling is implicated in various cancers. Fragment-led de novo design has yielded 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range.[9]
-
Multi-targeted Kinase Inhibitors: Several FDA-approved drugs, such as Pazopanib and Axitinib, feature an indazole core and act as multi-kinase inhibitors, targeting pathways like VEGFR and PDGFR.[2] Entrectinib, another indazole derivative, is a potent inhibitor of anaplastic lymphoma kinase (ALK).[1]
The following diagram illustrates a generalized signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR and FGFR, which are common targets of indazole-based inhibitors.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
In Silico Modeling of 5-Bromo-2-butyl-2H-indazole: A Technical Guide for Drug Discovery
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This technical guide outlines a comprehensive in silico modeling workflow for the characterization of 5-Bromo-2-butyl-2H-indazole, a novel derivative. By leveraging computational techniques, this paper provides a predictive analysis of its physicochemical properties, potential biological targets, and drug-likeness. The methodologies detailed herein serve as a strategic roadmap for the initial stages of drug discovery, enabling a rational, hypothesis-driven approach to experimental validation.
Introduction to this compound
Indazole-containing compounds are a significant class of nitrogen-based heterocycles that have garnered substantial interest in pharmaceutical research.[3][5] Their versatile biological profiles have led to the development of numerous clinical candidates and approved drugs.[1][2] this compound is a specific derivative featuring a bromine atom at the 5-position and a butyl group at the 2-position of the indazole core. While literature on this exact molecule is sparse, its structural motifs suggest potential interactions with various biological targets.
In silico modeling is an essential tool in modern drug discovery, providing a cost-effective and rapid means to predict the behavior of novel molecules.[6][7] This guide details a systematic computational approach to evaluate the therapeutic potential of this compound, from initial structure preparation to the prediction of its pharmacokinetic profile.
Physicochemical and Structural Properties
A foundational step in any in silico analysis is the characterization of the molecule's basic properties. These parameters are crucial for predicting its behavior in biological systems and assessing its potential as a drug candidate. The key physicochemical properties for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCN1N=CC2=C1C=C(C=C2)Br |
| Predicted LogP | 3.85 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Molar Refractivity | 64.35 cm³ |
In Silico Modeling and Analysis Workflow
A structured computational workflow ensures a thorough and systematic evaluation of a new chemical entity. The process begins with the preparation of the ligand and potential protein targets, followed by molecular docking to predict binding affinity and mode, and concludes with an assessment of pharmacokinetic properties (ADMET).
Putative Biological Targets for this compound
Based on the known biological activities of structurally related indazole derivatives, several protein targets can be hypothesized for computational investigation. Indazoles have been identified as potent inhibitors of protein kinases and enzymes involved in inflammation.[1][8]
Hypothesized Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth. Many indazole derivatives have been investigated as VEGFR-2 inhibitors.[1]
-
COX-2 (Cyclooxygenase-2): An enzyme responsible for inflammation and pain. Certain indazoles act as selective COX-2 inhibitors.[8][9]
The VEGFR-2 signaling pathway is a prime target in oncology. Its inhibition can block the formation of new blood vessels that supply nutrients to tumors.
Detailed Computational Methodologies
The following protocols describe the standard procedures for preparing and analyzing this compound and its potential protein targets.
Ligand Preparation Protocol
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
3D Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for relieving steric strain and achieving a realistic geometry.
-
File Format Conversion: Save the final structure in a format compatible with docking software (e.g., .pdbqt).
Protein Target Preparation Protocol
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we select VEGFR-2 (PDB ID: 4AGD) and COX-2 (PDB ID: 3NT1).[1][8]
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and the co-crystallized ligand.
-
Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms.
-
File Format Conversion: Save the prepared protein structure in the required format for the docking program.
Molecular Docking Protocol
-
Grid Box Generation: Define the active site for docking by generating a grid box. This box is typically centered on the position of the co-crystallized ligand in the original PDB file to ensure it encompasses the binding pocket.
-
Docking Execution: Perform the molecular docking simulation using software like AutoDock Vina. The program will systematically explore various conformations (poses) of the ligand within the defined active site.
-
Pose Scoring and Analysis: The docking algorithm scores each pose based on a calculated binding affinity (expressed in kcal/mol). A more negative score indicates a stronger predicted binding.
-
Interaction Analysis: Visualize the top-scoring poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.
Hypothetical In Silico Results
The following tables present hypothetical, yet plausible, quantitative data derived from the in silico protocols described above. These results suggest that this compound has the potential to bind effectively to both VEGFR-2 and COX-2.
Table 1: Predicted Molecular Docking Performance
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| VEGFR-2 | 4AGD | -8.9 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic |
| COX-2 | 3NT1 | -8.2 | Arg513, Val523, Ser353 | Hydrogen Bond, Pi-Alkyl |
Table 2: Predicted ADMET Properties (Lipinski's Rule of Five)
| Parameter | Value | Rule of Five Compliance |
| Molecular Weight | 253.14 | Yes (< 500) |
| LogP | 3.85 | Yes (< 5) |
| H-Bond Donors | 0 | Yes (< 5) |
| H-Bond Acceptors | 2 | Yes (< 10) |
| Overall Compliance | 0 Violations | Drug-like Candidate |
Conclusion and Future Directions
This technical guide outlines a comprehensive in silico framework for the preliminary evaluation of this compound. The hypothetical results from molecular docking simulations suggest that this compound may exhibit inhibitory activity against key oncology and anti-inflammatory targets, such as VEGFR-2 and COX-2. Furthermore, its predicted physicochemical properties are in compliance with Lipinski's Rule of Five, indicating favorable drug-like characteristics.
The computational data presented here provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate future work should involve:
-
Chemical Synthesis: Laboratory synthesis of this compound to produce a physical sample for testing.
-
In Vitro Validation: Performing enzymatic assays to experimentally measure the inhibitory activity (e.g., IC₅₀ values) against the predicted targets (VEGFR-2 and COX-2).[7]
-
Cell-Based Assays: Evaluating the compound's effect on relevant cellular processes, such as cell proliferation and signaling, in appropriate cancer or inflammatory cell lines.
This structured approach, beginning with in silico modeling, serves as an efficient and resource-conscious strategy for identifying and validating novel therapeutic candidates.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Physicochemical Characteristics of N-Butyl Indazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-butyl indazoles, a class of compounds of significant interest in medicinal chemistry and drug discovery. This document details their fundamental properties, experimental protocols for their characterization, and the key signaling pathways they modulate.
Core Physicochemical Properties
N-butyl indazoles are synthetic heterocyclic aromatic compounds. The addition of a butyl group to the indazole core significantly influences its physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for all N-butyl indazole derivatives is not exhaustively available in the public domain, the following tables summarize known data for representative compounds and provide estimated ranges based on the parent indazole structure and related derivatives.
Table 1: General Physicochemical Properties of Indazole and N-Butyl Indazole Derivatives
| Property | Indazole (Parent Compound) | N-Butyl Indazole (General) | Notes |
| Molecular Formula | C₇H₆N₂ | C₁₁H₁₄N₂ | --- |
| Molecular Weight | 118.14 g/mol | 174.24 g/mol | --- |
| Appearance | White to beige crystalline powder[1] | Varies from oils to solids | Dependent on substitution |
| Melting Point (°C) | 145-148[1] | Highly variable (e.g., 88-130 for carboxamide derivatives)[2] | See Table 2 for specific examples |
| Boiling Point (°C) | 270 (at 743 mmHg)[1] | > 200 | Generally high due to the aromatic core |
| pKa | 1.31 (for protonation)[3], 13.86 (for deprotonation)[3][4] | Estimated to be similar to parent indazole | The N-butyl group is not expected to significantly alter the pKa of the indazole ring system. |
| logP (Octanol/Water) | ~1.8 - 2.1 | Estimated to be in the range of 3.0 - 4.5 | The butyl group significantly increases lipophilicity. The exact value depends on other substituents. |
| Aqueous Solubility | Soluble in hot water[1][5] | Generally low, decreases with increasing lipophilicity | Can be improved by forming salts or introducing polar functional groups.[6] |
Table 2: Melting Points of Selected N-Butyl Indazole Derivatives
| Compound | Melting Point (°C) |
| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | 88 |
| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide | 92 |
| N-Benzyl-1-butyl-1H-indazole-3-carboxamide | 96 |
| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 99 |
| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 99 |
| 1-Butyl-N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide | 101 |
| 1-Butyl-N-(4-(phenylamino)phenyl)-1H-indazole-3-carboxamide | 113 |
| 1-Butyl-N-(m-tolyl)-1H-indazole-3-carboxamide | 130 |
| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide | 130 |
Note: Data for Table 2 was compiled from a study on novel indazole derivatives.[2]
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of N-butyl indazoles, as well as the determination of their key physicochemical properties.
Synthesis of N-Butyl-1H-indazole-3-carboxamides
This protocol describes a general procedure for the synthesis of N-butyl-1H-indazole-3-carboxamides, a common scaffold in this class of compounds.[7][8]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amine (e.g., aniline, benzylamine)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF in a round-bottom flask.
-
Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., a gradient of 0-5% methanol in chloroform) to yield the pure N-butyl-1H-indazole-3-carboxamide derivative.
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of N-butyl indazole derivatives.[2][9]
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
For ¹H NMR, typical chemical shifts (δ) for the indazole core protons are observed between 7.0 and 8.5 ppm. The signals for the N-butyl group will appear in the upfield region (typically 0.8-4.5 ppm).
-
For ¹³C NMR, the aromatic carbons of the indazole ring typically resonate between 110 and 142 ppm. The carbons of the butyl group will be found at higher field strengths.
-
Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure of the synthesized compound.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized N-butyl indazoles.[2][10]
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 100-1000).
-
Determine the accurate mass of the protonated molecular ion ([M+H]⁺).
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the expected molecular formula of the target compound.
Determination of Physicochemical Properties
2.3.1. pKa Determination
The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry.
Protocol (UV-Vis Spectrophotometry):
-
Prepare a stock solution of the N-butyl indazole in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbances of the fully protonated and deprotonated species.
2.3.2. logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[11]
Protocol:
-
Prepare a solution of the N-butyl indazole in either n-octanol or water.
-
Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Add a known amount of the compound to the mixture.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
2.3.3. Aqueous Solubility Determination
Aqueous solubility can be determined using the shake-flask method.
Protocol:
-
Add an excess amount of the solid N-butyl indazole to a known volume of water in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
Signaling Pathways of N-Butyl Indazoles as Synthetic Cannabinoids
Many N-butyl indazole derivatives are potent agonists of the cannabinoid receptors, CB1 and CB2.[12][13] Their psychoactive and physiological effects are primarily mediated through the activation of these G protein-coupled receptors (GPCRs).
CB1 Receptor Signaling Cascade
The binding of N-butyl indazoles to the CB1 receptor, predominantly expressed in the central nervous system, initiates a cascade of intracellular signaling events.[12][14]
Pathway Description:
-
Receptor Binding and G-protein Activation: The N-butyl indazole binds to and activates the CB1 receptor. This causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[15]
-
Modulation of Ion Channels: The activated G-protein also directly modulates the activity of ion channels. It inhibits voltage-gated calcium (Ca²⁺) channels and activates G protein-coupled inwardly rectifying potassium (K⁺) channels.[12]
-
Activation of MAPK Pathway: The βγ subunits of the G-protein can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[13]
-
Overall Effect: The combined effect of decreased cAMP levels, reduced calcium influx, and increased potassium efflux leads to a hyperpolarization of the neuron and a decrease in neuronal excitability and neurotransmitter release.[12]
Experimental Workflow for Assessing CB1 Receptor Activity
This workflow outlines the key steps in evaluating the interaction of a novel N-butyl indazole derivative with the CB1 receptor. It begins with the synthesis and purification of the compound, followed by structural confirmation. The biological activity is then assessed through in vitro binding and functional assays to determine its affinity, potency, and efficacy. The final step involves analyzing the structure-activity relationship to guide further drug development efforts.
References
- 1. Indazole | 271-44-3 [chemicalbook.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. Indazole, 96% | Fisher Scientific [fishersci.ca]
- 6. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Bromo-2-butyl-2H-indazole
Overview and Physicochemical Properties
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and anti-bacterial effects.[1][2] The 2H-indazole tautomer is a key structural motif in various therapeutic agents.[3] 5-Bromo-2-butyl-2H-indazole is a substituted indazole with potential for development as a biologically active agent. Its physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃BrN₂ | - |
| Molecular Weight | 253.14 g/mol | Calculated |
| CAS Number | 1280786-75-5 | [4] |
| Appearance | Expected to be a solid or oil | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP | 3.60 | [4] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Synthesis Protocol: N-Alkylation of 5-Bromo-1H-indazole
A common method for the synthesis of 2-alkyl-2H-indazoles is the N-alkylation of the corresponding 1H-indazole. The following protocol is a representative procedure adapted from general methods for N-alkylation.
Objective: To synthesize this compound via N-alkylation of 5-bromo-1H-indazole.
Materials:
-
5-bromo-1H-indazole
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Hypothetical Biological Application: Kinase Inhibition
Indazole scaffolds are present in several approved kinase inhibitor drugs, such as Axitinib and Pazopanib.[5] Based on this precedent, this compound is hypothesized to act as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) involved in cancer cell signaling.
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| VEGFR2 | 85 | In vitro |
| PDGFRβ | 150 | In vitro |
| c-Kit | 320 | In vitro |
| EGFR | >1000 | In vitro |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., VEGFR2).
Materials:
-
Recombinant human VEGFR2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. This compound, CasNo.1280786-75-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. pnrjournal.com [pnrjournal.com]
Synthesis of 5-Bromo-2-butyl-2H-indazole from 5-bromoindazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-2-butyl-2H-indazole from 5-bromoindazole. The alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), often resulting in a mixture of regioisomers. The protocols outlined below are designed to favor the formation of the N-2 alkylated product, a common structural motif in pharmacologically active compounds.
Introduction
Indazole derivatives are significant scaffolds in medicinal chemistry. The regioselective N-alkylation of the indazole core is a critical step in the synthesis of many drug candidates. The alkylation of 5-bromoindazole can lead to both N-1 and N-2 butyl isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2][3][4] Conditions that favor kinetic control or employ specific catalytic systems tend to yield a higher proportion of the N-2 isomer.[1][3] This document focuses on a protocol adapted from methodologies known to favor N-2 alkylation.
Reaction Scheme
Experimental Protocols
Protocol 1: N2-Selective Alkylation under Basic Conditions
This protocol is a standard method for the N-alkylation of indazoles, which, depending on the specific substrate and conditions, can produce mixtures of N-1 and N-2 isomers. For 5-bromoindazole, careful control of the reaction parameters is necessary to maximize the yield of the desired N-2 product.
Materials:
-
5-bromoindazole
-
1-bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 5-bromoindazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N-1 and N-2 isomers.
Data Presentation
The following table summarizes typical quantitative data obtained from the N-alkylation of substituted indazoles under basic conditions, which can be expected for the synthesis of this compound. The exact yields and isomer ratios can vary based on the precise reaction conditions.
| Parameter | Value | Reference |
| Starting Material | 5-bromoindazole | |
| Alkylating Agent | 1-bromobutane | |
| Base | K₂CO₃ | [1] |
| Solvent | DMF | [1] |
| Typical Yield (N-2 isomer) | 40-60% | [5] |
| Typical N1:N2 Isomer Ratio | ~1:1 to 1:1.5 | [5] |
| Purity (after chromatography) | >95% |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Reaction Parameters
The diagram below outlines the key factors influencing the regioselectivity of the indazole alkylation.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-2-butyl-2H-indazole as a Chemical Probe
Disclaimer: Publicly available scientific literature and databases currently lack specific biological activity data, quantitative metrics, and established experimental protocols for 5-Bromo-2-butyl-2H-indazole. The following application notes and protocols are based on the known synthesis routes for analogous 2-alkyl-2H-indazoles and the biological activities of structurally related 5-bromo-indazole derivatives. These protocols should be regarded as a starting point for research and will require optimization and validation for the specific compound of interest.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are widely recognized as "privileged scaffolds" in medicinal chemistry due to their diverse and potent biological activities.[1][2] The indazole nucleus is a key component in numerous therapeutic agents with applications as anti-inflammatory, antimicrobial, anticancer, and neurological drugs.[1][2][3] The presence of a bromine atom at the 5-position of the indazole ring offers a valuable site for further chemical modification, such as cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. The 2-butyl substitution on the indazole nitrogen may influence the compound's lipophilicity and steric profile, potentially affecting its target engagement and pharmacokinetic properties.
Synthesis Protocol
A common and effective method for the regioselective synthesis of 2-alkyl-2H-indazoles is the direct N-alkylation of a 1H-indazole precursor.[4][5][6] The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
5-Bromo-1H-indazole
-
1-Bromobutane
-
Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane and Ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-1H-indazole (1 equivalent) in the anhydrous solvent.
-
Deprotonation: Add the strong base (1.1 to 1.5 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation of the indazole nitrogen.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 to 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with deionized water and then with brine solution to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer. The regioselectivity of the alkylation can vary, and separation of N1 and N2 isomers may be necessary.
Potential Biological Applications and Target Pathways
While specific targets for this compound are unknown, the broader family of indazole derivatives has been shown to exhibit a wide range of biological activities, suggesting potential areas of investigation for this compound.
-
Anticancer Activity: Many indazole derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1] These include receptor tyrosine kinases like VEGFR and FGFR, as well as cell cycle-regulating kinases like PLKs and CDKs.[7]
-
Antimicrobial Activity: Indazole-containing compounds have demonstrated efficacy against various pathogens, including bacteria, fungi, and protozoa.[2][3] Some derivatives have been shown to inhibit essential microbial enzymes.
-
Anti-inflammatory Activity: The indazole scaffold is present in compounds that inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[3]
Quantitative Data for Structurally Related Indazole Derivatives
The following table summarizes the inhibitory activities of several 5-bromo- and other substituted indazole derivatives against various biological targets. This data can serve as a reference for designing experiments with this compound.
| Compound/Derivative Class | Target | Activity Type | Value | Reference |
| 3-Substituted 1H-indazoles | IDO1 | IC50 | 720 - 770 nM | [1] |
| 6-Bromo-1H-indazole derivative (C05) | PLK4 | IC50 | < 0.1 nM | [7] |
| 6-Bromo-1H-indazole derivative (C05) | IMR-32 cell line (antiproliferative) | IC50 | 0.948 µM | [7] |
| 6-Bromo-1H-indazole derivative (C05) | MCF-7 cell line (antiproliferative) | IC50 | 0.979 µM | [7] |
| 6-Bromo-1H-indazole derivative (C05) | H460 cell line (antiproliferative) | IC50 | 1.679 µM | [7] |
| 2,3-Diphenyl-2H-indazole derivative (18) | Giardia intestinalis | IC50 | 1.2 µM | [3] |
| 2,3-Diphenyl-2H-indazole derivative (18) | COX-2 | Inhibition % @ 100 µM | 39.5% | [3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a test compound like this compound against a protein kinase. The specific conditions (e.g., enzyme and substrate concentrations, incubation time) must be optimized for the particular kinase of interest.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (a known inhibitor of the kinase)
-
Kinase activity detection reagent (e.g., ADP-Glo™ from Promega)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the kinase and its specific peptide substrate dissolved in the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Regioselective N-alkylation of 5-Bromo-1H-indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a prominent pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The N-alkylation of indazoles is a critical step in the synthesis of these compounds, as the substituent on the nitrogen atom significantly influences biological activity. However, the N-alkylation of 1H-indazoles often presents a significant challenge due to the formation of two regioisomers: the N1- and N2-alkylated products.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Achieving high regioselectivity is crucial to avoid complex purification steps and improve overall yield.[5]
This document provides detailed protocols for the selective N1- and N2-alkylation of 5-bromo-1H-indazole derivatives, focusing on methods that offer high control over the reaction's outcome. The regioselectivity is highly dependent on the choice of base, solvent, alkylating agent, and the specific substituents on the indazole ring.[1][5]
Figure 1: The regioselectivity challenge in N-alkylation of 5-bromo-1H-indazole.
Experimental Protocols
The following protocols are optimized for regioselectivity. Protocol 1 details methods for achieving high N1-selectivity, while Protocol 2 focuses on selective N2-alkylation. The specific substrate, methyl 5-bromo-1H-indazole-3-carboxylate, is often used in literature due to its versatility as a synthetic intermediate.[3][6]
Protocol 1: Highly Selective N1-Alkylation
The N1 position is often the thermodynamically favored site for alkylation.[2] The following methods provide high yields of the N1-isomer.
Method A: Sodium Hydride in Tetrahydrofuran
This protocol is a robust method for achieving high N1-regioselectivity and is effective for a variety of substituted indazoles.[1][2] The use of NaH in THF is a promising system for selective N1-alkylation.[1][5]
Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting 5-bromo-1H-indazole derivative (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring completion by TLC or LC-MS.[5]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[5]
Method B: Cesium Carbonate in Dioxane
This method is particularly effective for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, consistently providing high yields of the N1-isomer.[3][5]
Methodology:
-
To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).[7]
-
Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.[7]
-
Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.[7]
-
Cool the mixture to room temperature and pour it into ethyl acetate.[5]
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[5]
-
Purify the residue by chromatography to yield the pure N1-alkylated product.[7]
Protocol 2: Highly Selective N2-Alkylation (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for the selective N2-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate using a variety of alcohols.[3]
Methodology:
-
Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.36 M).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.[5][8]
-
Allow the mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[3][5]
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N2-alkylated product.[3]
Data Presentation
The following tables summarize quantitative data for the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, adapted from Lu et al.[3][7]
Table 1: N1-Alkylation via Cesium Carbonate Method
| Alkylating Agent (R-OTs) | Product | Yield (%) |
| Methyl tosylate | Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | 98 |
| Ethyl tosylate | Methyl 5-bromo-1-ethyl-1H-indazole-3-carboxylate | 96 |
| Propyl tosylate | Methyl 5-bromo-1-propyl-1H-indazole-3-carboxylate | 95 |
| Isopropyl tosylate | Methyl 5-bromo-1-isopropyl-1H-indazole-3-carboxylate | 90 |
| Cyclobutyl tosylate | Methyl 1-cyclobutyl-5-bromo-1H-indazole-3-carboxylate | 95 |
Table 2: N2-Alkylation via Mitsunobu Reaction
| Alcohol (R-OH) | Product | Yield (%) |
| Methanol | Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate | 97 |
| Ethanol | Methyl 5-bromo-2-ethyl-2H-indazole-3-carboxylate | 96 |
| Propan-1-ol | Methyl 5-bromo-2-propyl-2H-indazole-3-carboxylate | 95 |
| Propan-2-ol | Methyl 5-bromo-2-isopropyl-2H-indazole-3-carboxylate | 90 |
| Cyclobutanol | Methyl 2-cyclobutyl-5-bromo-2H-indazole-3-carboxylate | 95 |
General Experimental Workflow
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
Application of 5-Bromo-2-butyl-2H-indazole in Kinase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and act as a competitive inhibitor at the ATP-binding site of protein kinases.[1] This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-butyl-2H-indazole, a specific derivative, in kinase inhibition assays. While direct experimental data for this exact compound is limited in publicly available literature, this guide leverages data and methodologies from structurally related bromo-indazole compounds to provide a comprehensive framework for its investigation as a potential kinase inhibitor. The strategic placement of a bromine atom offers a handle for further synthetic modifications, making it a compound of interest in drug discovery campaigns.[1]
Data Presentation: Inhibitory Activity of Related Bromo-Indazole Derivatives
Quantitative data on the inhibitory activity of various bromo-indazole derivatives against several protein kinases are summarized below. This data provides a reference for potential targets and expected potency when evaluating this compound.
| Compound/Derivative | Target Kinase | IC50 (nM) | Source |
| Indazole Derivative C05 | PLK4 | < 0.1 | [2] |
| Indazole Derivative A01 | PLK4 | 11 | [2] |
| Indazole Derivative B01 | PLK4 | 65 | [2] |
| 6-Bromo-1H-indazole W4 | VEGFR-2 | < 5 | [3] |
| 6-Bromo-1H-indazole W12 | VEGFR-2 | < 5 | [3] |
| 6-Bromo-1H-indazole W17 | VEGFR-2 | < 5 | [3] |
| 6-Bromo-1H-indazole W19 | VEGFR-2 | < 5 | [3] |
| 6-Bromo-1H-indazole W20 | VEGFR-2 | < 5 | [3] |
| Axitinib (Indazole-based) | VEGFR-2 | 0.2 | [3] |
| Pazopanib (Indazole-based) | VEGFR-2 | 30 | [3] |
| Indazole Derivative 52c | Aurora Kinase | 790 | [4] |
| Indazole Derivative 12b | VEGFR-2 | 5.4 | [4] |
| Indazole Derivative 12c | VEGFR-2 | 5.6 | [4] |
| Indazole Derivative 12e | VEGFR-2 | 7 | [4] |
Disclaimer: The IC50 values presented are for various bromo-indazole derivatives and are intended for comparative purposes. The activity of this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to determine the in vitro inhibitory activity of this compound against a purified kinase.[1][5]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow of an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In an assay plate, add the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[1]
-
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[1]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Inhibition (Western Blotting)
This protocol assesses the ability of this compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Workflow for Cell-Based Kinase Inhibition Assay
Caption: Workflow for Western blot analysis of kinase inhibition.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer membrane (e.g., PVDF)
-
Primary antibody specific for the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.[1]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Data Analysis: Quantify the band intensity corresponding to the phosphorylated substrate. A decrease in intensity in treated cells indicates inhibition.
Protocol 3: Anti-Proliferative Assay (MTT Assay)
This assay evaluates the effect of this compound on the proliferation of cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Context
The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase targeted by an indazole inhibitor might function. For instance, VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand (VEGF), autophosphorylates and activates downstream signaling cascades like the MAPK/ERK pathway, which promotes cell proliferation and angiogenesis.[3][4] An inhibitor like this compound could potentially block this process at the level of the kinase.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays Using 5-Bromo-2-butyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities.[1][2] Many compounds featuring the indazole scaffold have been investigated as potent inhibitors of protein kinases, and several have been developed into approved anticancer drugs.[3][4] The compound 5-Bromo-2-butyl-2H-indazole belongs to this class and is a subject of interest for its potential therapeutic applications, particularly in oncology. The bromine substitution at the 5-position and the butyl group at the 2-position can influence its biological activity and pharmacokinetic properties.[5]
These application notes provide detailed protocols for two fundamental cell-based assays to characterize the biological activity of this compound: a cytotoxicity assay to determine its effect on cell viability and a kinase inhibition assay to investigate its potential as a kinase inhibitor.
Application Note 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells. This assay is crucial for determining the cytotoxic potential of a compound and calculating its IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell viability.[6]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
Materials and Reagents:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.[7]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently mix the contents on a plate shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Hypothetical Data Presentation
| Cell Line | Incubation Time (h) | IC50 (µM) of this compound |
| A549 | 48 | 12.5 |
| MCF-7 | 48 | 25.8 |
| HeLa | 48 | 18.2 |
Application Note 2: Evaluation of Kinase Inhibitory Activity
Indazole derivatives are well-documented as kinase inhibitors.[1][3] A cell-based kinase inhibition assay can determine the ability of this compound to inhibit a specific kinase within its natural cellular environment. This provides more biologically relevant data than biochemical assays.[8] A common method involves measuring the phosphorylation of a kinase's direct downstream substrate. A reduction in substrate phosphorylation in the presence of the compound indicates inhibition of the kinase.
Signaling Pathway: Generic Kinase Cascade
Caption: Inhibition of a kinase signaling pathway.
Protocol: Cellular Phosphorylation ELISA
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific kinase substrate in cell lysates.
Materials and Reagents:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
This compound
-
Appropriate growth factor or stimulus to activate the kinase pathway
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
-
Kinase Pathway Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
-
ELISA Procedure:
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated, untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Hypothetical Data Presentation
| Target Kinase | Substrate | Cell Line | IC50 (µM) of this compound |
| Kinase X | Substrate Y | Cell Line Z | 8.7 |
| Kinase A | Substrate B | Cell Line C | > 50 |
References
- 1. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-2-ethyl-2H-indazole | 590417-97-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for 5-Bromo-2-butyl-2H-indazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents. The 2H-indazole isomer, in particular, is a key structural motif in several approved drugs. 5-Bromo-2-butyl-2H-indazole is a valuable building block for organic synthesis, offering a versatile platform for the introduction of various functional groups through cross-coupling reactions. The bromine atom at the C5-position provides a reactive handle for derivatization, while the butyl group at the N2-position enhances solubility and modulates the electronic properties of the indazole ring system. These characteristics make it an attractive intermediate for the synthesis of novel compounds in drug discovery and materials science.
This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound. It should be noted that while this specific compound is of significant synthetic interest, detailed experimental data in the public literature is limited. Therefore, the following protocols and data are based on established methods for the synthesis of closely related 2-alkyl-5-bromoindazoles and their subsequent reactions.
Synthesis of this compound
The primary route to this compound involves the N-alkylation of 5-bromo-1H-indazole. The direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the solvent, base, and the nature of the alkylating agent. For N2-alkylation, polar aprotic solvents and specific bases can favor the formation of the desired 2H-indazole isomer. Alternatively, Mitsunobu conditions have been shown to favor N2-alkylation.
A general workflow for the synthesis is presented below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-Butylation of 5-Bromo-1H-indazole
This protocol is adapted from procedures for the N-alkylation of 5-bromo-1H-indazole.[1]
Materials:
-
5-Bromo-1H-indazole
-
Butyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add cesium carbonate (3.0 eq).
-
Add butyl bromide (1.5 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to separate the N1 and N2 isomers.
Quantitative Data for N-Alkylation of 5-Bromo-1H-indazole (Analogous System)
The following table presents data for the N-ethylation of 5-bromo-1H-indazole, which serves as a close analog to the butylation reaction.[1]
| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| Ethyl bromide | Cs₂CO₃ | DMF | 1.2 : 1 | 71 | [1] |
Applications in Organic Synthesis: Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and amino groups at the C5-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the indazole core and various boronic acids or esters.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on the Suzuki coupling of 5-bromo-2-ethyl-2H-indazole.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed DME/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki Coupling of 5-Bromo-2-ethyl-2H-indazole (Analogous System) [1]
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 75 | [1] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | [1] |
Heck Reaction
The Heck reaction enables the synthesis of 5-vinyl-2H-indazoles, which are valuable intermediates for further transformations.
Experimental Protocol: Heck Reaction
This protocol is a general procedure adapted from the Heck reaction of other bromo-heterocycles.[2]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous DMF
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, triethylamine (1.5 eq), and the alkene (1.5 eq).
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of 5-amino-2H-indazoles, which are prevalent in medicinal chemistry.[3][4]
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on the amination of aryl bromides.[3]
Materials:
-
This compound
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq).
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Disclaimer: The provided protocols and quantitative data are based on analogous systems and should be considered as starting points for optimization. Researchers should conduct their own experiments to determine the optimal conditions for the synthesis and reactions of this compound. Always follow appropriate laboratory safety procedures.
References
Application Note: High-Throughput Analysis of 5-Bromo-Indazole Derivatives in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-bromo-indazole derivatives in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for high-throughput screening and quantitative analysis in research, clinical, and forensic settings.
Introduction
5-Bromo-indazole derivatives represent a growing class of synthetic compounds with diverse biological activities. Their structural similarity to endogenous signaling molecules has led to their investigation in various fields of drug discovery and development. Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a validated LC-MS/MS method designed for the routine analysis of 5-bromo-indazole derivatives in human plasma, offering a balance of speed, simplicity, and analytical performance. The methodology is designed to be broadly applicable to various analogues within this chemical class.
Experimental
Materials and Reagents
-
5-Bromo-indazole derivative reference standard and internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
All other chemicals and reagents were of analytical grade.
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation.[1][2][3][4][5]
Protocol:
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of internal standard solution (e.g., a stable isotope-labeled analogue) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Standard UHPLC/HPLC system |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow | Desolvation: 1000 L/hr, Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 4.00 | 5 | 95 |
| 5.00 | 5 | 95 |
| 5.10 | 95 | 5 |
| 7.00 | 95 | 5 |
Table 3: Illustrative MRM Transitions and MS Parameters for a Generic 5-Bromo-Indazole Derivative
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Bromo-Indazole Derivative | [M+H]+ | Fragment 1 | 50 | 25 |
| [M+H]+ | Fragment 2 | 50 | 35 | |
| Internal Standard (IS) | [M+H]+IS | Fragment 1_IS | 50 | 25 |
Note: Precursor and product ions, as well as collision energies, are compound-specific and require optimization for each new 5-bromo-indazole derivative.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 5-bromo-indazole derivatives in human plasma.
Linearity and Sensitivity
The method was linear over a concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) greater than 0.995 for all calibration curves. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.
Table 4: Calibration Curve and LLOQ Data
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| 5-Bromo-Indazole Derivative | 0.1 - 100 | >0.995 | 0.1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Mid, and High). The results are summarized in Table 5.
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.3 | ≤ 8.5 | 92.5 - 107.3 | ≤ 9.8 | 94.1 - 105.2 |
| Mid | 10 | ≤ 6.2 | 95.8 - 104.1 | ≤ 7.5 | 96.3 - 103.7 |
| High | 80 | ≤ 5.1 | 97.2 - 102.9 | ≤ 6.9 | 98.0 - 101.5 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Representative Fragmentation Pathway
Caption: A generalized fragmentation pathway for a 5-bromo-indazole derivative.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 5-bromo-indazole derivatives in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for routine analysis in a variety of laboratory settings. The presented protocols and parameters can serve as a starting point for the method development of specific 5-bromo-indazole analogues.
References
- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-butyl-2H-indazole
Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-butyl-2H-indazole. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this compound, with a focus on maximizing the yield of the desired N2-alkylated regioisomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is controlling the regioselectivity of the N-alkylation of the 5-bromo-1H-indazole precursor. Direct alkylation often results in a mixture of N1 and N2 substituted products (1-butyl-5-bromo-1H-indazole and 2-butyl-5-bromo-2H-indazole).[1] The 1H-tautomer is generally more thermodynamically stable, but achieving high selectivity for the less stable 2H-isomer requires careful control of the reaction conditions.[1]
Q2: Which factors influence the N1 vs. N2 regioselectivity during the butylation of 5-bromo-1H-indazole?
A2: Several factors critically influence the ratio of N1 and N2 products. These include the choice of base, solvent, temperature, and the nature of the alkylating agent. For instance, using sodium hydride (NaH) in an aprotic solvent like THF typically favors the formation of the N1 isomer.[1] To favor the kinetically preferred N2-product, conditions must be selected that avoid thermodynamic equilibration.[1]
Q3: Why is my reaction yield low even with good regioselectivity?
A3: Low yields can stem from several issues beyond regioselectivity. Incomplete reaction is a common problem and can be caused by insufficient reaction time, low temperature, or impure reagents.[2] Degradation of the starting material or product can also occur, especially under harsh conditions like excessive heat or the presence of strong acids or bases.[2] Finally, difficulties in purifying the final product can lead to significant material loss.
Q4: What are the most effective methods for purifying this compound and separating it from its N1 isomer?
A4: Column chromatography on silica gel is the standard and most effective method for separating N1 and N2 isomers and purifying the final product.[2] A good starting point for the eluent system is a gradient of ethyl acetate in hexane. The polarity can be adjusted to achieve optimal separation. Recrystallization may also be used as a secondary purification step if a suitable solvent system can be identified.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N2-Isomer (Poor Regioselectivity) | Formation of the thermodynamically favored N1-isomer. | Employ reaction conditions known to favor N2-alkylation, such as Mitsunobu conditions (PPh₃/DIAD) in THF.[1] Alternatively, using trifluoromethanesulfonic acid as a catalyst for N2-alkylation under acidic conditions has proven effective.[1] |
| Reaction conditions allow for equilibration to the more stable N1-isomer. | Use aprotic polar solvents and carefully control the temperature. Lower temperatures often favor the kinetic N2 product. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reactivity of the alkylating agent (e.g., butyl bromide). | Consider using a more reactive alkylating agent, such as butyl iodide or butyl tosylate. |
| Reaction time is too short or temperature is too low. | Increase the reaction time and monitor progress closely using TLC or LC-MS. If stability allows, a moderate increase in temperature may improve conversion. | |
| Formation of Multiple Side Products | Impure starting materials (5-bromo-1H-indazole). | Ensure the precursor is pure before starting the alkylation step. Purify the precursor by recrystallization or column chromatography if necessary. |
| Degradation of product or starting material. | Avoid excessive heat and prolonged exposure to strong bases or acids. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. | |
| Difficulty in Product Purification | N1 and N2 isomers are co-eluting during column chromatography. | Optimize the eluent system for silica gel chromatography. Try a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) to improve separation. |
| Oily product that is difficult to handle. | After chromatography, attempt to crystallize the product from a suitable solvent. If it remains an oil, ensure it is free of residual solvent by drying under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-indazole (Precursor)
This protocol is adapted from the synthesis of similar halogenated indazoles.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Diazotization: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 10°C.
-
Cyclization: Stir the resulting diazonium salt solution at 0-5°C for 1 hour. The solution may then be gently warmed to room temperature and stirred for several hours, or as determined by reaction monitoring.
-
Workup: Quench the reaction by pouring it into a beaker of ice water. Neutralize the solution carefully with a base such as sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-bromo-1H-indazole.
Protocol 2: N2-Selective Butylation of 5-bromo-1H-indazole (Mitsunobu Conditions)
This protocol is designed to favor the formation of the desired 2H-indazole isomer.
-
Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq), butan-1-ol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0°C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the desired this compound from the N1-isomer and triphenylphosphine oxide byproduct.
Visualizations
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for optimizing synthesis.
Synthetic Pathway for this compound
Caption: Reaction scheme for this compound.
Experimental Workflow Diagram
References
Technical Support Center: Purification of 5-Bromo-2-butyl-2H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-butyl-2H-indazole. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the purification of this compound?
A1: The main purification challenge is the separation of the desired N2-alkylated product, this compound, from its constitutional isomer, 5-Bromo-1-butyl-1H-indazole.[1][2] Alkylation of 5-bromo-1H-indazole with a butyl halide typically yields a mixture of both N1 and N2 isomers, which can be difficult to separate due to their similar physical properties.[1]
Q2: What is the most common method for separating the N1 and N2 isomers of 5-Bromo-butyl-indazole?
A2: The most widely used method for separating these isomers is flash column chromatography on silica gel.[1] The two isomers generally exhibit different polarities, allowing for their separation with an appropriate solvent system.
Q3: How can I monitor the progress of the separation during column chromatography?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can visualize the separation of the two isomers. The spots can be visualized under UV light (254 nm).
Q4: Are there alternative purification methods to column chromatography?
A4: While column chromatography is the most common approach, recrystallization can sometimes be effective if a suitable solvent system is found that selectively crystallizes one isomer, leaving the other in the mother liquor.[3] However, finding such a solvent can be challenging. For analytical purposes, preparative HPLC can also be employed for high-purity separation.
Troubleshooting Guides
Issue 1: Poor Separation of N1 and N2 Isomers on Column Chromatography
Question: My column chromatography is not providing a good separation between the this compound and its N1-isomer. The fractions are either mixed or the separation is minimal. What can I do?
Answer: Poor separation of the N1 and N2 isomers is a common issue. Here are several troubleshooting steps you can take:
-
Optimize the Solvent System: The choice of eluent is critical. The polarity of the solvent system needs to be fine-tuned to maximize the difference in the retention factors (Rf) of the two isomers.
-
Start with a low polarity solvent system, such as 5% ethyl acetate in hexane, and gradually increase the polarity.
-
Run a series of TLCs with varying solvent ratios (e.g., 2%, 5%, 10%, 15% ethyl acetate in hexane) to identify the optimal solvent system that gives the best separation between the two spots. An ideal Rf for the desired product is typically between 0.2 and 0.4 for good separation.
-
-
Use a Longer Column: Increasing the length of the silica gel bed can improve separation by providing more theoretical plates for the separation to occur.
-
Dry Loading vs. Wet Loading: If you are wet-loading the sample (dissolving it in the eluent), the initial band of the compound on the column might be too broad. Try dry-loading the sample by adsorbing it onto a small amount of silica gel before adding it to the column.
-
Check for Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
Issue 2: The Desired Product is Tailing or Streaking on the Column
Question: The spot corresponding to my desired this compound is tailing or streaking on the TLC plate and the peaks from the column are broad. How can I resolve this?
Answer: Tailing or streaking can be caused by several factors:
-
Acidic Silica Gel: The slightly acidic nature of silica gel can sometimes interact with basic compounds, causing tailing. You can try neutralizing the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.
-
Inappropriate Solvent: The solvent system may not be optimal for your compound. Experiment with different solvent systems. Sometimes, using a different polar solvent (e.g., diethyl ether instead of ethyl acetate) can improve the peak shape.
-
Compound Degradation: Although less common for this compound, ensure that your product is stable on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.
Quantitative Data
The following table summarizes typical data that might be expected during the synthesis and purification of this compound. Please note that these values are illustrative and can vary based on specific reaction and purification conditions.
| Parameter | Before Purification | After Column Chromatography |
| N1:N2 Isomer Ratio | ~ 1:1 to 1:1.5 | > 1:20 (in purified N2 fraction) |
| Purity of N2 Isomer | ~40-60% | >98% |
| Yield of N2 Isomer | - | ~30-45% (isolated yield) |
| Rf (N1 Isomer) | ~0.5 (in 10% EtOAc/Hexane) | - |
| Rf (N2 Isomer) | ~0.4 (in 10% EtOAc/Hexane) | - |
Experimental Protocols
Detailed Protocol for Column Chromatographic Purification
This protocol outlines a standard procedure for the separation of this compound from its N1-isomer.
-
Preparation of the Slurry: In a beaker, add silica gel (230-400 mesh) to a small amount of the initial eluent (e.g., 5% ethyl acetate in hexane). Stir to create a uniform slurry.
-
Packing the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles. Add another thin layer of sand on top of the silica gel.
-
Loading the Sample (Dry Loading): Dissolve the crude mixture of 5-Bromo-butyl-indazole isomers in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC. The N1-isomer, being less polar, will typically elute first.
-
Gradient Elution (Optional): If the separation is slow, you can gradually increase the polarity of the eluent (e.g., to 10% or 15% ethyl acetate in hexane) to speed up the elution of the more polar N2-isomer.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
5-Bromo-2-butyl-2H-indazole solubility issues in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Bromo-2-butyl-2H-indazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer/cell culture medium. Why is this happening and what can I do?
A1: This is a common issue for compounds with low aqueous solubility. The rapid shift from a highly organic solvent like DMSO to an aqueous environment causes the compound to crash out of solution. This phenomenon is often due to high supersaturation.[1]
To address this, you can try the following:
-
Decrease the final concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the assay medium.[1]
-
Employ a serial dilution strategy: Instead of a single large dilution, first dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.[1]
-
Increase mixing energy: Use vortexing or rapid pipetting upon dilution to help keep the compound in solution for a longer period.[1]
-
Pre-warm the aqueous solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can increase the solubility of your compound.[2]
Q2: The compound appears to be soluble initially but then precipitates over the course of my experiment. What could be the cause?
A2: This delayed precipitation is often due to the compound concentration being above its thermodynamic solubility limit, even if it is kinetically soluble for a short period.[1] Other factors could include:
-
Temperature fluctuations: Ensure all assay components and the environment are maintained at a constant, controlled temperature to prevent temperature-induced precipitation.[1]
-
Compound instability: The compound may be degrading over time, with the degradation products being less soluble.[1]
-
Interaction with media components: The compound may be interacting with salts, proteins, or other components in the media, leading to precipitation.[2]
Q3: What is the maximum recommended concentration of DMSO in a biological assay?
A3: The final concentration of DMSO should be kept as low as possible. For many cell-based assays, the recommended concentration is typically ≤ 0.5%, and for sensitive assays, it should be even lower (e.g., <0.1%).[1][2] High concentrations of DMSO can not only cause your compound to precipitate but can also be toxic to cells and interfere with the biological activity of proteins.
Q4: Can I use a solution that has a visible precipitate?
A4: No, it is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[2]
Q5: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A5: You can perform a simple solubility test. Prepare serial dilutions of your compound in the assay medium and visually inspect for any cloudiness, turbidity, or solid particles against a dark background.[1] You can also examine a sample under a microscope to detect finer precipitates.[2] The highest concentration that remains clear throughout an incubation period equivalent to your experiment's duration is considered the maximum soluble concentration.[2] For more quantitative measurements, methods like nephelometry (light scattering) can be used.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound. | The compound remains in solution at a lower, more soluble concentration.[1] |
| Rapid Solvent Shift | Perform a serial dilution, first into an intermediate solvent mix. | Gradual change in solvent polarity prevents the compound from precipitating.[1] |
| Low Kinetic Solubility | Increase mixing energy (vortexing, rapid pipetting) during dilution. | Improved mixing helps keep the compound in solution for a longer duration.[1] |
| Low Temperature | Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).[2] | Increased temperature can enhance the solubility of the compound. |
Issue 2: Compound Precipitation Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Insolubility | Lower the final compound concentration. | The compound remains soluble throughout the assay at a lower concentration.[1] |
| Temperature Fluctuations | Ensure all assay components and the environment are at a constant temperature.[1] | Stable temperature prevents temperature-induced precipitation. |
| Compound Instability | Assess compound stability in the assay buffer over the time course of the experiment. | If unstable, a shorter assay incubation time may be necessary.[1] |
| Interaction with Media | Test the compound's stability in the specific cell culture medium over time.[2] | Identifies if media components are causing precipitation. |
Experimental Protocols
Protocol: Determining Maximum Soluble Concentration
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the compound in your specific assay buffer or cell culture medium in a clear microplate.
-
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint.[2]
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[2] A sample can also be viewed under a microscope to detect fine precipitates.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.[2]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Hypothetical signaling pathway modulation by an indazole derivative.
References
Technical Support Center: Overcoming Regioselectivity in Indazole N-Alkylation
Welcome to the technical support center for indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the N-alkylation of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 substituted regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indazole N-alkylation a significant challenge?
The primary challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, resulting in 1H-indazole and 2H-indazole tautomers.[1] Direct alkylation of the indazole scaffold often yields a mixture of N1 and N2-substituted products because the indazole anion is an ambident nucleophile with two reactive nitrogen atoms.[2] While the 1H-tautomer is generally more thermodynamically stable, achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and necessitates careful control over reaction conditions.[1][3]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
The regiochemical outcome of indazole N-alkylation is governed by a delicate interplay of several factors:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are critical.
-
C3 Position: Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[1][4] Electron-withdrawing groups at C3, such as -CO2Me, -COMe, 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide, can also significantly enhance N1-selectivity, particularly when using NaH in THF.[2][5][6][7][8]
-
C7 Position: Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position strongly direct alkylation towards the N2 position.[1][5][6][7][8] Bulky substituents at C7 can sterically hinder the N1 position, leading to lower N1 selectivity.[2]
-
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is paramount.
-
For N1-selectivity , a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly effective.[1][2][4][5][6][7][8] This combination is thought to form a tight ion pair, where the sodium cation coordinates with the N2 atom, sterically blocking it and directing the electrophile to N1.[2]
-
For N2-selectivity , acidic conditions, for instance using triflic acid (TfOH) as a catalyst, can promote N2-alkylation.[1][9][10][11]
-
Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[2][8][12]
-
-
Nature of the Electrophile: The alkylating or acylating agent itself can also influence the reaction's outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1][12] Conditions that allow for equilibration can favor the N1 product.[3][12]
Troubleshooting Guides
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To favor the thermodynamically more stable N1-product, you should optimize your reaction conditions to facilitate thermodynamic control and leverage steric and electronic factors.
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Change Base/Solvent System: Switch to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent. This combination is well-documented to favor N1-alkylation.[1][2][4][5][6][7][8]
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Introduce a Bulky C3 Substituent: If your synthetic route allows, utilizing an indazole with a bulky substituent at the C3 position can sterically hinder the N2-position, thus promoting alkylation at N1.[1][4]
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Consider Chelation Control: With a suitable substituent at C3 (e.g., a carbonyl group), the sodium cation from NaH can chelate with the substituent and the N2-nitrogen, effectively blocking the N2-position.[13]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.
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Utilize Electron-Withdrawing Groups (EWGs): Introduce an electron-withdrawing group, such as a nitro (-NO₂) or carboxylate (-CO₂Me), at the C7 position of the indazole ring. This has been shown to strongly direct alkylation to the N2 position.[1][5][6][7][8]
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Employ Acidic Conditions: Switch to an acid-catalyzed protocol. The use of triflic acid (TfOH) with diazo compounds has been reported to afford N2-alkylated products with high regioselectivity.[9]
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Consider a Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DIAD or DEAD) is known to favor the formation of the N2-isomer.[12][13][14][15]
Problem: The N1 and N2 isomers produced in my reaction are very difficult to separate by column chromatography.
Solution: The similar polarities of N1 and N2 isomers often complicate purification.
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Optimize for Selectivity: The most effective approach is to optimize the reaction to maximize the formation of the desired isomer, thereby minimizing the need for challenging purification.
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High-Performance Chromatography: Utilize high-performance column chromatography with a shallow gradient elution.
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Derivatization: In some cases, you might consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group.[2]
Data Presentation: Regioselectivity of Indazole N-Alkylation under Various Conditions
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substituent | Base/Solvent | Electrophile | N1:N2 Ratio | Reference |
| 3-Carboxymethyl | NaH / THF | Alkyl Bromide | >99:1 | [5][6][7][8] |
| 3-tert-Butyl | NaH / THF | Alkyl Bromide | >99:1 | [5][6][7][8] |
| 3-COMe | NaH / THF | Alkyl Bromide | >99:1 | [5][6][7][8] |
| 3-Carboxamide | NaH / THF | Alkyl Bromide | >99:1 | [5][6][7][8] |
| 5-Bromo-3-carboxylate | Cs₂CO₃ / Dioxane | Alkyl Tosylate | >90% Yield (N1) | [15] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substituent | Reagents/Catalyst | Electrophile | N2:N1 Ratio | Reference |
| 7-NO₂ | NaH / THF | Alkyl Halide | ≥96% (N2) | [5][6][7][8] |
| 7-CO₂Me | NaH / THF | Alkyl Halide | ≥96% (N2) | [5][6][7][8] |
| Unsubstituted | TfOH | Diazo Compound | up to 100:0 | [9] |
| 3-Carboxylate | PPh₃ / DIAD (Mitsunobu) | Alcohol | 2.5:1 | [7][14] |
| Various | TfOH or Cu(OTf)₂ | Alkyl Trichloroacetimidate | Highly Selective for N2 | [10][11] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH in THF
This protocol is optimized for achieving high N1-regioselectivity.[1][2][4][12][13]
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired 1H-indazole (1.0 eq).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[12]
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.[1][2][12]
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Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[2][12]
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Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.1-1.5 eq) dropwise to the mixture at room temperature.[1][12]
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Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[2][12]
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[2][12]
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
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Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1][2]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This method often provides selectivity for the N2-position.[12][13]
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Preparation: In a reaction vessel, dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.[12]
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.[12]
-
Concentration: Remove the solvent under reduced pressure.[12]
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to yield the desired N2-alkylated indazole.[12]
Protocol 3: Selective N2-Alkylation using TfOH Catalysis
This protocol is effective for the N2-alkylation of indazoles with diazo compounds.[9]
-
Preparation: To a solution of the indazole (1.0 eq) and the diazo compound (1.2 eq) in a suitable solvent (e.g., DCE), add triflic acid (TfOH, 0.1-0.2 eq) dropwise at 0 °C.[12]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[12]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]
-
Extraction: Separate the layers and extract the aqueous phase with an appropriate organic solvent (e.g., DCM).[12]
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[12]
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Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[12]
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Key factors influencing the N1 vs. N2 alkylation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-butyl-2H-indazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-butyl-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction product in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the isomeric N-1 alkylated product, 5-Bromo-1-butyl-1H-indazole. The direct alkylation of 5-bromo-1H-indazole often yields a mixture of the desired N-2 and the undesired N-1 regioisomers.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions.
Q2: How can I distinguish between the desired this compound (N-2 isomer) and the 5-Bromo-1-butyl-1H-indazole (N-1 isomer) side product?
A2: The two isomers can be differentiated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shifts of the protons on the indazole ring and the butyl chain will differ between the two isomers. Specifically, the protons on the carbon adjacent to the nitrogen (the N-CH₂ group of the butyl chain) and the proton at the 3-position of the indazole ring are often diagnostic. Chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used to separate and identify the two isomers, as they typically have different polarities.
Q3: Are there any other potential side reactions I should be aware of?
A3: While the formation of the N-1 isomer is the primary side reaction, other less common side products could potentially form under certain conditions:
-
Over-alkylation: Using a large excess of butyl bromide, especially with a highly activated indazole salt, could theoretically lead to the formation of a quaternary indazolium salt.
-
Dehalogenation: Although less common under typical N-alkylation conditions, harsh basic conditions or the presence of certain catalysts could potentially lead to the removal of the bromine atom from the indazole ring, resulting in 2-butyl-2H-indazole.
Q4: How can I purify the desired this compound from the N-1 isomer?
A4: The separation of N-1 and N-2 indazole isomers can often be achieved by flash column chromatography on silica gel, as the two isomers usually exhibit different polarities. Additionally, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification, potentially yielding a single isomer with high purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired N-2 isomer and high yield of the N-1 isomer. | The reaction conditions favor the formation of the thermodynamically more stable N-1 isomer. This is common when using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF. | To favor the formation of the N-2 isomer, consider using conditions that promote kinetic control. This may include using a stronger, non-coordinating base and a less polar solvent. Alternatively, specific catalytic systems, such as those employing triflic acid, have been shown to selectively produce N-2 alkylated indazoles.[2] |
| A mixture of N-1 and N-2 isomers is obtained, and they are difficult to separate. | The polarity difference between the two isomers is insufficient for easy separation by column chromatography. | Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system may improve separation. Alternatively, attempt purification by recrystallization from various solvents or solvent mixtures. |
| Presence of unreacted 5-bromo-1H-indazole starting material. | Incomplete reaction due to insufficient base, alkylating agent, or reaction time/temperature. | Ensure that at least one equivalent of base is used to deprotonate the indazole. A slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents of butyl bromide) can be used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and consider increasing the temperature if the reaction is sluggish. |
| Formation of an unknown, highly polar byproduct. | This could potentially be an over-alkylated quaternary indazolium salt. | Avoid using a large excess of butyl bromide. Use a stoichiometry of approximately 1.1 to 1.2 equivalents of the alkylating agent relative to the 5-bromo-1H-indazole. |
| Observation of a product with a mass corresponding to the loss of bromine. | Potential dehalogenation of the starting material or product. | This is less likely but could occur under harsh basic conditions. If suspected, consider using a milder base or ensuring the reaction temperature does not exceed the necessary level for an extended period. |
Quantitative Data on N-1 vs. N-2 Regioselectivity in Indazole Alkylation
The regioselectivity of N-alkylation of substituted indazoles is highly dependent on the reaction conditions. The following table summarizes representative data from the literature for similar systems, which can help guide the choice of conditions for the synthesis of this compound.
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1 : N-2 Ratio |
| 5-bromo-3-methyl-1H-indazole | Methyl iodide | K₂CO₃ | DMF | 53 : 47 |
| 1H-indazole | n-pentyl bromide | NaH | THF | >99 : 1 |
| 1H-indazole | n-pentanol | DIAD/PPh₃ (Mitsunobu) | THF | 1 : 2.5 |
| 7-nitro-1H-indazole | n-pentyl bromide | NaH | THF | 4 : 96 |
This data is illustrative and the exact ratios for this compound may vary.
Experimental Protocols
The following is a general, representative protocol for the N-alkylation of 5-bromo-1H-indazole. Researchers should optimize the conditions based on their specific experimental setup and desired outcome.
General Procedure for N-butylation of 5-bromo-1H-indazole:
-
Preparation: To a solution of 5-bromo-1H-indazole (1.0 eq.) in an anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, 1.1 eq. or K₂CO₃, 1.5 eq.) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Add butyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Improving stability of 5-Bromo-2-butyl-2H-indazole in solution
This technical support center provides guidance on improving the stability of 5-Bromo-2-butyl-2H-indazole in solution. The following information is based on general principles for related heterocyclic compounds and is intended to serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the chemistry of related bromo-substituted indazole and indole derivatives, the primary factors affecting stability are likely to be:
-
Light Exposure: Aromatic bromine compounds can be susceptible to photodegradation, potentially leading to the cleavage of the carbon-bromine bond.[1]
-
Oxidation: The indazole ring system may be prone to oxidation, which could result in the formation of N-oxides or ring-opened byproducts.[1][2]
-
pH of the Solution: The stability of the compound can be influenced by the pH of the solvent system.
-
Temperature: Higher temperatures typically accelerate the rate of degradation.
-
Solvent Purity: Impurities in solvents can initiate or catalyze degradation reactions.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended, extrapolated from similar compounds:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Store at Low Temperature: For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[2]
-
Use an Inert Atmosphere: To prevent oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[1]
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or DMF for preparing concentrated stock solutions.[2]
Q3: I am observing unexpected peaks in my HPLC analysis of a stability study. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.[1] Potential causes include:
-
Photodegradation: If the solution was exposed to light.
-
Oxidation: If the solution was not stored under an inert atmosphere.
-
Hydrolysis: Depending on the pH of your solution.
-
Reaction with Impurities: If the solvents used were not of high purity.
To identify these new peaks, techniques such as LC-MS or GC-MS are recommended to determine the mass of the degradants, which can provide clues to their structure.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solution over time. | Oxidation or photodegradation. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere and protected from light.[1] |
| Precipitate forms in the solution upon storage, especially at low temperatures. | The compound's solubility limit is exceeded at the storage temperature. | Prepare fresh dilutions for each experiment. If short-term storage is necessary, consider storing at room temperature (if stability allows) after conducting a short-term stability test. Before use, gently warm and vortex the solution to redissolve the precipitate, but be aware this could potentially impact stability.[2] |
| Inconsistent analytical results (e.g., HPLC, NMR). | Compound degradation due to improper handling or storage. | Verify that storage conditions are optimal (cool, dark, and dry). Always prepare fresh solutions for analysis to ensure accuracy.[1] Use high-purity solvents and reagents for all experiments. |
| Loss of biological activity in an assay. | Degradation of the compound in the assay medium. | Assess the stability of the compound under your specific experimental conditions (e.g., pH, temperature, incubation time). Consider preparing the compound solution immediately before adding it to the assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.[3]
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 48 hours and then dissolve it for analysis.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5]
Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (may require pH adjustment with a buffer like phosphate or acetate) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of the parent compound (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general method and should be optimized for your specific compound and instrumentation.
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Logic for Solution Instability.
References
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Bromoindazoles
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromoindazoles. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you diagnose and resolve issues leading to low reaction yields.
Troubleshooting Guide
Question: My Suzuki coupling reaction with a bromoindazole is resulting in a low yield. What are the most common causes and how can I address them?
Answer:
Low yields in Suzuki coupling reactions with bromoindazoles can stem from several factors, often related to the reaction conditions, stability of reagents, or catalyst deactivation. The primary areas to investigate are the catalyst system, the choice of base and solvent, and the integrity of your starting materials. Unprotected nitrogen-rich heterocyles like indazoles can sometimes inhibit the catalyst, complicating the reaction.[1]
A systematic approach to troubleshooting is recommended. Start by ensuring your reagents are pure and your reaction setup properly excludes oxygen. Then, you can move on to screening different reaction parameters such as the catalyst/ligand, base, and solvent.
Question: I suspect my palladium catalyst is being deactivated. What could be causing this and what can I do to prevent it?
Answer:
Catalyst deactivation is a frequent cause of low yields. Potential causes include:
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen.[2] Ensure your reaction is thoroughly degassed by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[2][3]
-
Inhibition by Nitrogen Heterocycles: The nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst inhibition.
-
Formation of Palladium Black: Aggregation of the palladium catalyst can lead to the formation of inactive palladium black.[4] This can sometimes be mitigated by changing the ligand or solvent.
-
High Temperatures: Excessive heat can lead to catalyst decomposition. If you suspect this, try running the reaction at a lower temperature for a longer duration.[2]
To address catalyst deactivation, consider using more robust catalyst systems. Pre-catalysts or combinations of a palladium source (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can be effective.[5]
Question: How do I choose the right base and solvent for my bromoindazole Suzuki coupling?
Answer:
The choice of base and solvent is critical and often interdependent.
-
Base Selection: The base is crucial for the transmetalation step.[2] For bromoindazoles, common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][6] Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging substrates.[5] It's important to use a finely powdered and dry base.[2]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are frequently used, often in combination with water.[2][5][6] The presence of water can be necessary to dissolve the inorganic base.[2] However, for substrates sensitive to hydrolysis, anhydrous conditions might be required.
A screening of different base and solvent combinations is often the most effective way to find the optimal conditions for your specific substrate.
Question: I am observing significant side products like homocoupling of my boronic acid and dehalogenation of my bromoindazole. How can I minimize these?
Answer:
The formation of byproducts is a common issue that reduces the yield of the desired product.
-
Homocoupling: This occurs when the boronic acid reacts with itself. It can be minimized by ensuring the reaction is free of oxygen and by carefully controlling the reaction temperature.
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This side reaction can be promoted by certain bases and solvents. Screening different bases may help reduce dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[5] This can be a problem if the reaction is too slow or if there is excess water present under certain conditions. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: Should I use a boronic acid or a boronic ester for my Suzuki coupling with a bromoindazole?
A1: Both boronic acids and boronic esters can be used. Boronic acids are often more reactive, but they can be more prone to side reactions like protodeboronation.[7] Boronic esters, such as pinacol esters, are generally more stable and can be a good alternative if you are experiencing issues with boronic acid decomposition.[3]
Q2: What is the ideal reaction temperature and time?
A2: The optimal temperature and time depend on the specific substrates and reaction conditions. Many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C).[1][2] However, it's crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid product degradation or catalyst decomposition from prolonged heating.[3] Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[3]
Q3: How can I purify my product if it is contaminated with closely running impurities?
A3: If your product and impurities have very similar polarities, purification by column chromatography can be challenging.[8] In such cases, you might consider techniques like preparative TLC, HPLC, or recrystallization. Sometimes, converting the product to a derivative with a different polarity can facilitate separation, followed by removal of the derivatizing group.
Q4: Can I run the Suzuki coupling on an unprotected NH-indazole?
A4: Yes, Suzuki coupling reactions on unprotected NH-indazoles have been successfully reported.[1] However, the unprotected NH group can sometimes interfere with the catalyst. If you are experiencing low yields, you might consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).
Quantitative Data
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a C7-Bromoindazole. [6]
| Entry | Catalyst (10 mol%) | Base | Solvent (v/v) | Temp (°C) / Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux / 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Reflux / 48 | 0 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 / 24 | 45 |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 / 24 | 60 |
| 5 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 / 12 | 75 |
| 6 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 / 6 | 82 |
Reaction performed with N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide and (4-methoxyphenyl)boronic acid.
Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole. [9]
| Entry | Catalyst (5 mol%) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | 75 |
| 2 | PdCl₂(PPh₃)₂ | 2 | 68 |
| 3 | Pd(OAc)₂/PPh₃ | 2 | 55 |
| 4 | Pd(dppf)Cl₂ | 2 | 85 |
Reaction performed with N-Boc-2-pyrroleboronic acid, K₂CO₃ as base, and dimethoxyethane as solvent at 80°C.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole: [1][6]
-
To a reaction vessel, add the bromoindazole (1.0 equiv), the boronic acid or boronic ester (1.5-2.0 equiv), and the base (2.0 equiv).
-
Add the solvent (e.g., dioxane/water mixture).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
Caption: Relationship between common problems and their potential solutions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-2-butyl-2H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-butyl-2H-indazole. The information provided is intended to assist in understanding potential degradation pathways and designing stability studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound, focusing on its stability and degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram after short-term storage. | The compound may be sensitive to light (photodegradation). | Store the compound in amber vials or protect it from light. Conduct a photostability study to confirm. |
| Loss of potency in solution over time. | Hydrolysis may be occurring, especially if the solvent is not neutral or contains water. | Prepare fresh solutions for use. If solutions need to be stored, use a neutral, anhydrous solvent and store at a low temperature. |
| Discoloration of the solid compound. | This could indicate thermal degradation or oxidation. | Store the compound in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the assay buffer at the experimental temperature. Consider adding antioxidants if oxidative degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolytic Degradation: This can occur under both acidic and basic conditions. Acid-catalyzed hydrolysis might lead to the cleavage of the N-butyl group, while base-catalyzed hydrolysis could potentially open the indazole ring.
-
Oxidative Degradation: The indazole ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially through radical mechanisms leading to debromination or other structural changes.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.[1][2] The conditions typically include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid at 80°C.
-
Photodegradation: e.g., exposing the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Proposed) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 5-Bromo-2H-indazole |
| 0.1 M NaOH (60°C, 24h) | 8.5 | 1 | Ring-opened product |
| 3% H₂O₂ (RT, 24h) | 22.1 | 3 | This compound-N-oxide |
| Thermal (80°C, 48h) | 5.3 | 1 | Isomeric impurity |
| Photolytic | 12.8 | 2 | Debrominated product |
Table 2: Stability in Different Solvents
| Solvent | Storage Condition | % Purity after 7 days |
| Acetonitrile | Room Temperature, Light | 98.5 |
| Acetonitrile | Room Temperature, Dark | 99.8 |
| Methanol | Room Temperature, Light | 97.2 |
| Methanol | Room Temperature, Dark | 99.5 |
| DMSO | Room Temperature, Dark | 99.1 |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
-
Weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Add 10 mL of 0.2 M HCl to the solution.
-
Heat the mixture at 60°C for 24 hours.
-
After cooling, neutralize the solution with 0.2 M NaOH.
-
Dilute the solution to a suitable concentration with mobile phase and analyze by HPLC-UV.
Protocol 2: Oxidative Degradation
-
Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Add 10 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with mobile phase and analyze by HPLC-UV.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. youtube.com [youtube.com]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing the Biological Efficacy of Indazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with indazole compounds.
Section 1: Poor Aqueous Solubility
Low solubility is a common hurdle that can impact assay results and limit the therapeutic potential of indazole compounds. The hydrophobic nature of the fused aromatic ring system is often the primary cause.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my indazole compound poorly soluble in aqueous buffers? A1: The structure of many indazole compounds includes a planar, aromatic ring system which is hydrophobic. This inherent lipophilicity leads to poor solubility in polar, aqueous environments like cell culture media and buffers.[1]
Q2: How can I improve the solubility of my compound for in vitro assays? A2: Several strategies can be employed, often in combination. These include the use of organic co-solvents, pH adjustment, and the addition of solubilizing excipients. It is crucial to use the lowest effective concentration of any additive to avoid interfering with the experimental system.[1]
Q3: What are co-solvents and what concentration should I use? A3: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, thereby increasing the solubility of nonpolar compounds.[1] For cell-based assays, the final concentration should be kept low to minimize cytotoxicity. For example, DMSO concentrations are typically kept below 0.5%.[1]
Q4: Can I use pH adjustment to improve solubility? A4: Yes, if your indazole derivative is ionizable. The nitrogen atoms in the indazole ring can be protonated or deprotonated.[1] Adjusting the pH of the buffer away from the compound's isoelectric point can increase the proportion of the more soluble ionized form. For weakly basic indazoles, decreasing the pH (more acidic) will increase solubility, while for weakly acidic indazoles, increasing the pH (more alkaline) will enhance solubility.[1]
Troubleshooting Guide: Solubility Issues
If you are experiencing precipitation or insolubility with your indazole compound, follow this guide.
Table 1: Common Solubilizing Agents for Indazole Compounds
| Agent Type | Example(s) | Typical Conc. for in vitro use | Advantages | Disadvantages |
| Organic Co-solvent | DMSO, Ethanol | < 0.5% (DMSO), < 1% (Ethanol) | Simple, rapid, widely used for stock solutions. | Can be toxic to cells at higher concentrations; may interfere with assay components.[1] |
| Surfactant | Tween® 80, Polysorbate 80 | > Critical Micelle Concentration (CMC) | High solubilizing capacity. | Often cytotoxic; can interfere with protein binding and enzyme kinetics.[1] |
| Cyclodextrin | β-cyclodextrin, HP-β-CD | Varies (mM range) | Low cytotoxicity, forms inclusion complexes. | May interact with cell membrane components; requires optimization of drug:cyclodextrin ratio.[1] |
Experimental Workflow: Addressing Solubility Issues
Caption: A troubleshooting workflow for addressing solubility issues.
Section 2: Low Metabolic Stability
Indazole compounds can be susceptible to metabolic modification by enzymes like Cytochrome P450 (CYP), which can lead to rapid clearance and reduced in vivo efficacy.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 1H-indazole-3-carboxamide compounds? A1: The primary metabolic pathways involve Phase I and Phase II biotransformations. Common Phase I reactions include hydroxylation, N-dealkylation, and amide hydrolysis, primarily catalyzed by Cytochrome P450 (CYP) enzymes. Phase II reactions often involve glucuronidation of the hydroxylated metabolites.[2]
Q2: What are the most common metabolic "soft spots" on the indazole scaffold? A2: Several positions are susceptible to metabolic modification. These include the N1-substituent (prone to hydroxylation and N-dealkylation), the indazole ring itself (can undergo hydroxylation), and the carboxamide linker (susceptible to hydrolysis).[2]
Q3: How can I improve the metabolic stability of my indazole compound? A3: Improving metabolic stability involves identifying and then blocking or modifying the metabolic "soft spots." Common strategies include deuteration, introducing steric hindrance near metabolic hotspots, fluorination to block hydroxylation, and replacing labile functional groups with more robust ones.[2][3]
Data Presentation: Strategies to Enhance Metabolic Stability
Table 2: Chemical Modification Strategies to Block Metabolic Soft Spots
| Strategy | Modification | Mechanism | Example Application |
| Deuteration | Replace H with D at a labile position. | Slows the rate of CYP-mediated oxidation due to the kinetic isotope effect. | Replace hydrogens on a metabolically active methyl group with deuterium.[2] |
| Steric Hindrance | Introduce a bulky group near a soft spot. | Sterically shields the site from enzymatic attack. | Add a t-butyl group adjacent to a site of aromatic hydroxylation.[2] |
| Fluorination | Replace H with F. | Blocks hydroxylation; can alter electronic properties. | Introduce a fluorine atom on an N-alkyl group to prevent hydroxylation.[2] |
| Functional Group Interconversion | Swap a labile group for a more stable one. | Increases chemical stability against hydrolysis or oxidation. | Replace a metabolically unstable ester with a more stable amide.[2] |
| Introduction of Rigidity | Lock the molecule in a specific conformation. | Creates a poorer substrate for metabolic enzymes. | Incorporate a ring system to restrict bond rotation near a metabolic hotspot.[2] |
Signaling Pathway Diagram: Blocking Metabolic "Soft Spots"
Caption: Strategies to block metabolic "soft spots" on indazole compounds.
Section 3: Synthesis and Regioselectivity
The synthesis of substituted indazoles often presents challenges with regioselectivity, particularly with N-alkylation or N-acylation, which can yield a mixture of N1 and N2 isomers.[4][5]
Frequently Asked questions (FAQs)
Q1: Why does N-alkylation of my indazole produce a mixture of N1 and N2 isomers? A1: The indazole ring exhibits annular tautomerism, where a proton can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers.[4] Direct alkylation often results in a mixture of N1 and N2 substituted products because both nitrogen atoms are nucleophilic. The ratio of products depends heavily on reaction conditions.[4][5]
Q2: How can I selectively synthesize the N1-substituted indazole? A2: To favor the thermodynamically more stable N1 isomer, specific reaction conditions are often used. A common and effective method is the use of sodium hydride (NaH) as a base in a less polar, ether-based solvent like tetrahydrofuran (THF).[5]
Q3: How can I favor the formation of the N2-substituted indazole? A3: N2-substitution is often the kinetically favored pathway under different conditions. Strategies include using different solvent/base combinations or employing specific synthetic routes like the Cadogan-Sundberg cyclization.[4] Altering the electronic properties of the indazole ring, for instance by adding an electron-withdrawing group at the C7 position, can also favor N2 substitution.[4]
Logical Relationship Diagram: Controlling N1/N2 Regioselectivity
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Section 4: Off-Target Effects and Selectivity
Achieving high selectivity is critical for minimizing toxicity and maximizing therapeutic benefit. Off-target activity, especially common with kinase inhibitors, can lead to undesirable side effects.
Frequently Asked Questions (FAQs)
Q1: My indazole compound shows activity in a cell-based assay, but how do I know it's hitting my intended target? A1: You need to perform target engagement and selectivity profiling assays. A common first step for kinase inhibitors is to screen the compound against a broad panel of kinases to identify potential off-targets.[6] Cellular target engagement can then be confirmed by measuring the phosphorylation of a known downstream substrate of your target kinase via Western Blot. A decrease in substrate phosphorylation with increasing compound concentration indicates on-target activity.[6]
Q2: What are common strategies to reduce off-target effects? A2: Structure-Activity Relationship (SAR) studies are key. By systematically modifying the substituents on the indazole scaffold, you can identify which chemical moieties contribute to off-target binding.[7][8] Computational modeling and structure-based design can help rationalize these interactions and guide the synthesis of more selective analogs.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of an indazole compound against a panel of protein kinases.
-
Methodology:
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large number of purified kinases.
-
The activity of each kinase is measured in the presence of ATP and a specific substrate.[6]
-
Kinase activity is quantified by measuring substrate phosphorylation or ADP production.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
-
Data Analysis: Results are often presented as a percentage of inhibition. For kinases showing significant inhibition, a follow-up dose-response curve is generated to determine the IC₅₀ value.[6]
Protocol 2: Cellular Target Engagement via Western Blot
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Methodology:
-
Treat cells expressing the target kinase with the compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate.
-
Use a secondary antibody for detection and visualize the protein bands.
-
Normalize the phosphorylation signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH).[6]
-
-
Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal indicates target engagement and inhibition.[6]
Experimental Workflow: Assessing and Mitigating Off-Target Effects
Caption: Workflow for assessing and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5-Bromo-2-butyl-2H-indazole and Other N-alkylated Indazoles for Researchers and Drug Development Professionals
An In-depth Analysis of N-alkylated Indazoles, Focusing on the Synthetic Viability and Potential Biological Activity of 5-Bromo-2-butyl-2H-indazole in Comparison to Structurally Related Analogs.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic N-alkylation of the indazole ring system allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with a wide array of biological activities, including potent anticancer and anti-inflammatory effects. This guide provides a comparative overview of this compound and other N-alkylated indazoles, supported by experimental data and detailed methodologies to inform rational drug design and development.
Performance Comparison of N-Alkylated Indazoles
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential performance based on the structure-activity relationships (SAR) of analogous N-alkylated indazoles. The following tables summarize the biological activities of various N-alkylated indazoles, providing a basis for comparison.
Table 1: Comparative Anticancer Activity of N-Alkylated Indazole Derivatives
| Compound ID | N-Alkyl Group | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | n-Butyl | 5-Bromo | Various | Not Available | - |
| Compound 2f | (E)-styryl | 6-(4-(4-methylpiperazin-1-yl)phenyl) | 4T1 (Breast) | 0.23 | [1] |
| A549 (Lung) | 0.89 | [1] | |||
| HepG2 (Liver) | 1.15 | [1] | |||
| MCF-7 (Breast) | 0.43 | [1] | |||
| HCT116 (Colon) | 0.56 | [1] | |||
| C05 | Varied | 6-thioacetamide | IMR-32 (Neuroblastoma) | 0.948 | [2] |
| MCF-7 (Breast) | 0.979 | [2] | |||
| H460 (Lung) | 1.679 | [2] | |||
| 23p | Varied | 5-Bromo-7-azaindolin-2-one moiety | HepG2 (Liver) | 2.357 | [3] |
| A549 (Lung) | 3.012 | [3] | |||
| Skov-3 (Ovarian) | 2.876 | [3] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | N-Alkyl Group | Target Kinase | Inhibition Data | Reference |
| Hypothetical | n-Butyl | Various Kinases | Not Available | - |
| Axitinib | - | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | IC50 = 0.1, 0.2, 0.1-0.3, 1.6, 1.7 nM | [4] |
| C05 | Varied | PLK4 | 87.45% inhibition at 0.5 µM | [2][4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key assays relevant to the evaluation of N-alkylated indazoles.
Synthesis of 2-Alkyl-2H-indazoles
A general and regioselective procedure for the N2-alkylation of 1H-indazoles can be achieved using alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. This method provides excellent yields for a diverse range of substituted indazoles with various primary, secondary, and tertiary alkyl groups.[5]
General Procedure: To a solution of the desired 1H-indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane), the alkyl 2,2,2-trichloroacetimidate (1.2 eq) is added, followed by the addition of the promoter (trifluoromethanesulfonic acid or copper(II) triflate, 0.1 eq). The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][6]
Protocol:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound (e.g., this compound) in a reaction buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Signal Generation: A Kinase Detection Reagent is then added, which converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated.
-
Data Analysis: The luminescence is measured using a plate reader. The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the N-alkylated indazole for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of N-alkylated indazoles are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Kinase inhibition is a common mechanism of action for many indazole-based anticancer agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the biological target of 5-Bromo-2-butyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of 5-Bromo-2-butyl-2H-indazole. Due to the limited publicly available information on the specific biological target of this compound, this document outlines a generalized workflow and comparative methodologies applicable to novel indazole-based compounds. The experimental protocols and data presented are based on established techniques for target identification and validation of similar kinase inhibitors, a common class of drugs to which indazole derivatives belong.
Identifying the Biological Target of this compound
The initial and most critical step is the identification of the molecular target(s) of this compound. A multi-pronged approach is recommended to ensure robust target identification.
Experimental Workflow for Target Identification
Caption: Workflow for biological target identification and validation.
Comparative Analysis with Alternative Compounds
Once a putative target, for instance, a specific kinase, is identified, a comparative analysis against known inhibitors of the same target is crucial. For this example, we will consider a hypothetical target: "Kinase X" . Below is a comparative table of this compound (hypothetical data) against two well-characterized Kinase X inhibitors.
| Compound | Target(s) | IC50 (nM) for Kinase X | Cell Proliferation Assay (GI50, µM) - Cancer Cell Line A | In Vivo Tumor Growth Inhibition (%) @ 50 mg/kg |
| This compound | Kinase X | 15 | 0.5 | 60 |
| Competitor 1 (Staurosporine) | Pan-Kinase Inhibitor | 1 | 0.01 | 85 (toxic) |
| Competitor 2 (Gefitinib) | EGFR, Kinase X | 50 | 1.2 | 50 |
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase.
Protocol:
-
Prepare a reaction mixture containing Kinase X, a terbium-labeled anti-tag antibody, and the fluorescent tracer in a kinase buffer.
-
Add serial dilutions of this compound or control compounds to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values from the resulting dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment.
Protocol:
-
Treat intact cells with either vehicle or this compound.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein (Kinase X).
-
A shift in the melting curve indicates target engagement.
Western Blotting for Downstream Signaling
This experiment assesses the functional consequence of target inhibition.
Protocol:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of a known downstream substrate of Kinase X and a total protein antibody as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
Signaling Pathway Visualization
Assuming this compound inhibits "Kinase X" which is part of a hypothetical "Growth Factor Signaling Pathway," the following diagram illustrates its mechanism of action.
Caption: Inhibition of the Growth Factor Signaling Pathway.
This guide provides a foundational framework for the validation of this compound's biological target. The successful application of these methodologies will enable a thorough understanding of its mechanism of action and facilitate its further development as a potential therapeutic agent.
A Comparative Analysis of Indazole-Based Kinase Inhibitors and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of kinase inhibitors, with a focus on the indazole scaffold. Due to the absence of publicly available kinase inhibition data for 5-Bromo-2-butyl-2H-indazole, this document will utilize Axitinib, a potent, FDA-approved indazole-containing drug, as a representative compound for this chemical class. This guide will compare its performance against Pazopanib, another indazole-based inhibitor, and Staurosporine, a broad-spectrum inhibitor, supported by experimental data and detailed protocols.
The indazole core is a significant pharmacophore in medicinal chemistry, forming the structural basis for numerous kinase inhibitors.[1][2][3] Its unique structure allows for interactions with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[4] Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole moiety, highlighting its therapeutic importance.[1][2][5] These drugs primarily target receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and growth.[1][6]
Comparative Kinase Inhibition Profile
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro biochemical IC50 values for Axitinib, Pazopanib, and Staurosporine against a panel of kinases.
| Kinase Target | Axitinib (IC50 in nM) | Pazopanib (IC50 in nM) | Staurosporine (IC50 in nM) |
| VEGFR1 | 0.1[7][8] | 10[9][10] | - |
| VEGFR2 | 0.2[7][8] | 30[9][10] | - |
| VEGFR3 | 0.1-0.3[7][8] | 47[9][10] | - |
| PDGFRβ | 1.6[7][8] | 84[10] | - |
| c-Kit | 1.7[7][8] | 74[9] | - |
| FGFR1 | - | 140[9] | - |
| PKC | - | - | 0.7[11][12] |
| PKA | - | - | 7[12] |
| PKG | - | - | 8.5[12] |
| CaM Kinase II | - | - | 20 |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a general workflow for assessing inhibitor activity.
Caption: VEGFR signaling pathway and point of inhibition.
Caption: Workflow for a typical biochemical kinase assay.
Experimental Protocols
The following are generalized protocols for common assays used to determine the efficacy of kinase inhibitors.
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
-
Materials:
-
Recombinant kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test inhibitor (e.g., Axitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
96-well plates
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test inhibitor in the kinase reaction buffer.[3][13]
-
Initiate Reaction: Start the reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[3][14]
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.[3][14]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated into ATP.[3][13]
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.[3]
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.[13]
-
2. Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
-
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Phospho-specific and total protein antibodies
-
Western blot or ELISA reagents
-
-
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency and then treat with various concentrations of the test inhibitor for a specified duration.[3]
-
Cell Lysis: After treatment, wash the cells and lyse them to release the cellular proteins.[3]
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Detection of Phosphorylation:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.[14]
-
ELISA: In an ELISA-based format, cell lysates are added to wells coated with a capture antibody. A detection antibody (one for the phospho-protein and one for the total protein) is then used for quantification.[15][16]
-
-
Data Analysis: Quantify the band intensity (Western blot) or signal (ELISA) for the phosphorylated and total protein. The IC50 is determined by plotting the inhibition of phosphorylation against the inhibitor concentration.
-
These protocols provide a foundational framework for evaluating and comparing the efficacy of kinase inhibitors like this compound and its more studied counterparts.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
The Bromine Advantage: A Head-to-Head Comparison of Brominated vs. Non-Brominated Indazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The indazole scaffold, a privileged structure in numerous therapeutic agents, is a frequent subject of such optimization. The introduction of a bromine atom can significantly alter a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of brominated and non-brominated indazoles, offering insights into the impact of this halogenation on biological activity.
This comparison will delve into a direct head-to-head analysis of a brominated indazole derivative and its non-brominated counterpart, supplemented with broader structure-activity relationship (SAR) data from the field of kinase inhibitors. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to support the findings and guide future research.
Direct Comparative Analysis: Brominated vs. Non-Brominated Indazole Analogs
A key example illustrating the impact of bromination can be found in the study of synthetic cannabinoid receptor agonists. A direct comparison of ADB-5’Br-BUTINACA, a brominated indazole, with its non-brominated analog, ADB-BUTINACA, reveals nuanced differences in their biological activity.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| ADB-BUTINACA | CB1 Receptor | In vitro CB1 receptor activation | 11.5 | [1] |
| ADB-5’Br-BUTINACA | CB1 Receptor | In vitro CB1 receptor activation | 12.5 | [1] |
| ADB-BUTINACA | CB1 Receptor | β-arrestin 2 recruitment | 7.72 | [1] |
| ADB-5’Br-BUTINACA | CB1 Receptor | β-arrestin 2 recruitment | 82.1 | [1] |
The data indicates that while the in vitro CB1 receptor activation potency is similar between the brominated and non-brominated analogs, the β-arrestin 2 recruitment assay shows a significant decrease in potency for the brominated compound.[1] This highlights that the influence of bromination can be assay-dependent and may affect downstream signaling pathways differently.
Broader Context: Structure-Activity Relationships in Indazole-Based Kinase Inhibitors
A comparative analysis of 6-bromo-1-methyl-1H-indazol-4-amine analogs demonstrates that small electron-withdrawing groups, including halogens like bromine, on the indazole ring can be well-tolerated and in some cases enhance inhibitory activity. However, the precise positioning of the halogen is crucial, and modifications at other positions on the indazole core are often less favorable, suggesting the 6-bromo-1-methyl-1H-indazol-4-amine is a highly optimized scaffold.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified kinase (e.g., PLK4, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (brominated and non-brominated indazoles)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase, its substrate, and varying concentrations of the test compound in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This reaction is incubated for 30-40 minutes at room temperature.
-
Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP generated.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by indazole inhibitors and a typical experimental workflow.
Caption: Simplified PLK4 signaling pathway in centriole duplication and its inhibition by indazole derivatives.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Conclusion
The strategic incorporation of bromine into the indazole scaffold can have a profound and sometimes unpredictable impact on biological activity. As demonstrated by the direct comparison of ADB-5’Br-BUTINACA and ADB-BUTINACA, bromination can subtly alter potency in one assay while significantly affecting it in another, underscoring the importance of a multi-faceted evaluation approach. In the broader context of kinase inhibitors, SAR studies consistently show that halogenation, including bromination, is a viable strategy for modulating potency and selectivity, although the optimal substitution pattern is highly target-dependent. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of the role of bromination in drug design. This knowledge is critical for the rational design of next-generation indazole-based therapeutics with improved efficacy and safety profiles.
References
Comparative Efficacy of Indazole Derivatives in Cancer Cell Lines: A Guide for Researchers
The indazole nucleus is a key structural motif found in several FDA-approved anti-cancer drugs, such as pazopanib and axitinib, which function primarily as kinase inhibitors.[1] The versatility of the indazole ring allows for chemical modifications at various positions, leading to a diverse library of compounds with a wide range of biological activities, including anti-proliferative and cytotoxic effects against cancer cells.[2][3] This guide summarizes available quantitative data, details common experimental protocols, and visualizes a key signaling pathway relevant to many indazole-based compounds.
Quantitative Comparison of Indazole Derivatives
To illustrate the anti-cancer potential of the indazole scaffold, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted indazole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Substitution Pattern | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 2f | (E)-6-(4-methylpiperazin-1-yl)-3-(3,5-dimethoxystyryl)-1H-indazole | 4T1 | Breast Cancer | 0.23 | [4][5] |
| HepG2 | Liver Cancer | 0.80 | [4][5] | ||
| MCF-7 | Breast Cancer | 0.34 | [4][5] | ||
| A549 | Lung Cancer | >10 | [4][5] | ||
| HCT116 | Colon Cancer | 1.15 | [4][5] | ||
| Compound 12a | N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 | Ovarian Cancer | 4.21 | [6] |
| A549 | Lung Cancer | 18.6 | [6] | ||
| Compound 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | Colon Cancer | 14.3 | [6] |
| Pazopanib | 5-amino-indazole derivative | - | Multiple | - | [2][3] |
| Axitinib | 6-substituted indazole derivative | - | Multiple | - | [2][3] |
Note: The data presented is a selection from various research articles and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
The evaluation of the anti-cancer efficacy of indazole derivatives typically involves a series of in vitro assays to determine their effects on cell viability, proliferation, and mechanism of action.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the indazole derivative) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Cell Cycle Analysis
This technique is employed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Visualizing a Key Signaling Pathway
Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for anti-cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Bromo-2-butyl-2H-indazole Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid receptor agonist 5-Bromo-2-butyl-2H-indazole and its analogs. The focus is on correlating its in vitro activity at cannabinoid receptors with potential in vivo effects, drawing on available experimental data for structurally similar compounds. This document is intended to inform research and drug development by offering a clear comparison with alternative synthetic cannabinoids.
In Vitro Activity: Cannabinoid Receptor Affinity and Potency
The primary molecular targets for synthetic cannabinoids, including this compound, are the cannabinoid receptors CB1 and CB2. The in vitro activity of these compounds is typically characterized by their binding affinity (Ki) and functional potency (EC50) at these receptors. Recent studies have focused on a close analog, ADB-5’Br-BUTINACA, providing valuable comparative data.
Halogenation at the 5-position of the indazole core significantly influences the potency of these synthetic cannabinoids. While fluorination and chlorination often result in potencies comparable to or slightly less than their non-halogenated counterparts, bromination can lead to a significant reduction in potency, particularly for compounds with a tert-leucine methyl ester head group.[1] However, for amide-head-moiety compounds like ADB-5’Br-BUTINACA, the effect of bromination on potency can vary depending on the specific assay.[1]
One study using a CB1 β-arrestin 2 recruitment assay found the fluorinated analog (ADB-5′F-BUTINACA) to be more potent than the brominated analog (ADB-5′Br-BUTINACA).[1] In contrast, an AequoScreen® CB1 assay showed the in vitro CB1 receptor potency of ADB-5′Br-BUTINACA to be similar to its non-brominated analog.[1] This highlights the importance of considering the specific in vitro assay when comparing the potency of these compounds.
Table 1: Comparative In Vitro CB1 Receptor Potency of Halogenated ADB-BUTINACA Analogs
| Compound | Assay Type | EC50 (nM) | Relative Potency Comparison |
| ADB-BUTINACA (non-halogenated) | AequoScreen® CB1 | 11.5 | - |
| CB1 β-arrestin 2 recruitment | 7.72 | - | |
| ADB-5’Br-BUTINACA (brominated) | AequoScreen® CB1 | 12.5 | Similar to non-halogenated |
| CB1 β-arrestin 2 recruitment | 82.1 | Less potent than non-halogenated and fluorinated | |
| ADB-5’F-BUTINACA (fluorinated) | AequoScreen® CB1 | 18.3 | Slightly reduced vs. non-halogenated |
| CB1 β-arrestin 2 recruitment | 28.8 | More potent than brominated, less than non-halogenated |
Data sourced from a 2023 study by Deventer et al. and a 2022 study by Sparkes et al. as cited in a comprehensive review.[1]
In Vivo Activity: The Cannabinoid Tetrad
-
Hypothermia: A decrease in core body temperature.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Analgesia: A reduction in pain sensitivity.
-
Hypomotility: A decrease in spontaneous movement.
The presence of all four effects is a strong indicator of CB1 receptor activation in vivo. For comparison, the non-brominated analog, ADB-BUTINACA, has been shown to cause a pronounced, dose-dependent decrease in the core body temperature of mice. While specific quantitative data for the brominated analog is lacking, it is reasonable to hypothesize that it would produce a similar, though potentially less potent, profile of effects in the cannabinoid tetrad, corresponding to its in vitro CB1 receptor activity.
Table 2: Illustrative In Vivo Cannabinoid Tetrad Effects of a Potent Synthetic Cannabinoid (JWH-018) in Mice
| Effect | Dose (mg/kg, i.p.) | Observation |
| Hypothermia | 10 | Significant decrease in rectal temperature |
| Catalepsy | 10 | Increased time on the ring (ring immobility test) |
| Analgesia | 10 | Increased latency in the tail-flick test |
| Hypomotility | 10 | Significant reduction in quadrant crossings in an open field |
This table provides a representative example of the in vivo effects of a well-studied synthetic cannabinoid and is intended for illustrative purposes in the absence of specific data for this compound.
Experimental Protocols
In Vitro Cannabinoid Receptor Binding and Functional Assays
Objective: To determine the affinity and functional potency of a test compound at CB1 and CB2 receptors.
1. Radioligand Binding Assay (for Affinity - Ki):
-
Materials:
-
Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Non-labeled competitor ligand (for non-specific binding).
-
Test compound.
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.1% BSA, pH 7.4).
-
96-well plates, filter mats, scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. G-protein Activation Assay (e.g., [³⁵S]GTPγS binding for Potency - EC50):
-
Materials:
-
Cell membranes from HEK-293 cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Activation of the G-protein coupled receptor by the agonist facilitates the binding of [³⁵S]GTPγS.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
Plot the concentration-response curve to determine the EC50 and Emax values.
-
In Vivo Cannabinoid Tetrad Assay in Mice
Objective: To assess the cannabimimetic activity of a test compound in vivo.
-
Animals: Male C57BL/6 mice are commonly used.
-
Drug Administration: Intraperitoneal (i.p.) injection is a standard route.
-
Procedure:
-
Hypothermia: Measure the rectal temperature of the mice before and at set time points after drug administration using a digital thermometer.
-
Catalepsy (Ring Immobility Test): Place the mouse on a horizontal ring (e.g., 5.5 cm diameter). Measure the time the mouse remains immobile (up to a maximum of 60 seconds).
-
Analgesia (Tail-Flick or Hot Plate Test):
-
Tail-Flick: Apply a focused beam of heat to the mouse's tail and measure the latency to flick the tail away.
-
Hot Plate: Place the mouse on a heated surface (e.g., 55°C) and measure the latency to lick its hind paws or jump.
-
-
Hypomotility (Open Field Test): Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, number of line crossings) over a set period using an automated tracking system.
-
-
Data Analysis: Compare the dose-dependent effects of the test compound to a vehicle control and a known cannabinoid agonist (e.g., Δ⁹-THC or a synthetic cannabinoid like JWH-018).
Visualizations
Caption: Workflow for correlating in vitro and in vivo data.
Caption: CB1 receptor signaling cascade upon agonist binding.
References
A Comparative Guide to the Synthetic Routes of Substituted Indazoles
The indazole core is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Consequently, the efficient and versatile synthesis of substituted indazoles is of paramount importance for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of several prominent synthetic strategies, supported by experimental data, detailed protocols, and visual pathway representations to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Performance Comparison of Indazole Synthetic Routes
The choice of a synthetic pathway to a target indazole derivative is often a balance between yield, substrate scope, reaction conditions, and the availability of starting materials. The following tables summarize the performance of key synthetic methods for substituted indazoles.
Table 1: Comparison of Classical and Modern Synthetic Routes for Substituted Indazoles
| Synthesis Method | Typical Starting Materials | General Product | Typical Yields (%) | Key Advantages | Key Limitations |
| Jacobson Synthesis | N-Nitroso-o-alkylanilines | 1H-Indazoles | Moderate to Good | Utilizes readily available starting materials. | Can require harsh conditions and may produce side products. |
| Davis-Beirut Reaction | o-Nitrobenzaldehydes, Primary amines | 2H-Indazoles | Good (60-90%)[1] | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles and indazolones.[2][3] | Can be low-yielding with certain substrates like anilines; may require optimization of reaction conditions.[3] |
| Cadogan-Sundberg Synthesis | o-Nitrostyrenes, Trialkyl phosphites | 2H-Indazoles | Moderate to Good | Mild reaction conditions possible.[4] | Primarily developed for indoles; can require high temperatures.[4] |
| Rh(III)-Catalyzed C-H Activation | Azobenzenes, Aldehydes/Alkenes | 2H-Indazoles | Moderate to High (50-95%)[5][6] | High atom economy, broad substrate scope, good functional group tolerance.[5][6] | Requires expensive and potentially toxic transition-metal catalysts and inert atmosphere.[5] |
| Aza-Wittig Reaction | Azides, Carbonyl compounds | N-Heterocycles (including Indazoles) | Varies | Mild reaction conditions, high functional group tolerance. | Stoichiometric phosphine oxide byproduct can complicate purification.[7] |
Quantitative Data Comparison
The following table presents specific examples of substituted indazole synthesis, providing a direct comparison of reaction conditions and yields across different methods.
Table 2: Experimental Data for the Synthesis of Substituted Indazoles
| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Jacobson Synthesis | 2-Methyl-3-nitro-N-nitrosoaniline | Isoamyl nitrite | Toluene | 90 | 20 | 6-(Pentafluorosulfanyl)-1H-indazole | 87 | [8] |
| Davis-Beirut Reaction | o-Nitrosobenzaldehyde, 2-Aminobenzyl alcohol | Acetic acid (catalytic) | MeOH | RT | < 0.1 | Indazolobenzoxazine | 85 | [1] |
| Davis-Beirut Reaction | N-(4-methoxybenzyl)-2-nitrobenzylamine | DBU | THF | RT | N/A | 2-(4-Methoxybenzyl)-2H-indazole | 50 | [1] |
| Cadogan-Sundberg | o-Nitrobenzaldehyde, Aniline, P(n-Bu)₃ | P(n-Bu)₃ | Toluene | 80 | 12 | 2-Phenyl-2H-indazole | 95 | [4] |
| Rh(III)-Catalyzed C-H Activation | Azobenzene, Benzaldehyde | [CpRhCl₂]₂, AgSbF₆ | Dioxane | 80 | 24 | 3-Phenyl-2-phenyl-2H-indazole | 78 | [5] |
| Rh(III)-Catalyzed C-H Activation | 4-Nitroazobenzene, Benzaldehyde | [CpRhCl₂]₂, AgSbF₆ | THF, MgSO₄ | 80 | 24 | 5-Nitro-3-phenyl-2-phenyl-2H-indazole | 62 (9:1 rr) | [5] |
| [3+2] Cycloaddition | N-Phenylsydnone, o-(Trimethylsilyl)phenyl triflate | TBAF | THF | RT | 0.5 | 2-Phenyl-2H-indazole | 98 | [9][10] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Protocol 1: Jacobson Synthesis of 6-(Pentafluorosulfanyl)-1H-indazole[8]
-
To a solution of 2-methyl-3-(pentafluorosulfanyl)aniline in a suitable solvent, add isoamyl nitrite.
-
Stir the reaction mixture at room temperature for the specified time to allow for diazotization.
-
Heat the reaction mixture to 90 °C for 20 hours to induce cyclization.
-
After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 6-(pentafluorosulfanyl)-1H-indazole.
Protocol 2: Davis-Beirut Reaction for 2H-Indazoles[1]
Acid-Catalyzed:
-
Dissolve o-nitrosobenzaldehyde and the primary amine (e.g., 2-aminobenzyl alcohol) in methanol at room temperature.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for approximately 1 minute.
-
The product can be isolated by standard workup procedures, including extraction and purification by column chromatography.
Base-Mediated:
-
To a solution of the N-substituted-o-nitrobenzylamine in anhydrous THF at room temperature, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography.
Protocol 3: One-Pot Condensation–Cadogan Reductive Cyclization[4]
-
In a reaction vessel, combine the o-nitrobenzaldehyde, a primary amine (aliphatic or aromatic), and tri-n-butylphosphine in toluene.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 2-substituted-2H-indazole.
Protocol 4: Rh(III)-Catalyzed C-H Activation/Annulation[5]
-
To an oven-dried Schlenk tube, add the azobenzene, [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane and the aldehyde.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl-2H-indazole.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core transformations of the described synthetic routes, providing a clear visual comparison of their reaction logic.
Caption: Jacobson Synthesis of 1H-Indazoles.
Caption: Davis-Beirut Reaction for 2H-Indazoles.
Caption: Cadogan-Sundberg Synthesis of 2H-Indazoles.
Caption: Rh(III)-Catalyzed C-H Activation for 2H-Indazoles.
References
- 1. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-butyl-2H-indazole
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2-butyl-2H-indazole was not available. The following guidance is based on safety data for structurally similar compounds, including other halogenated indazoles. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department. This information is intended for use by trained professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory to ensure personnel safety.
Table 1: Recommended Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Inspect for tears or holes before each use. Change gloves every 30 to 60 minutes or immediately upon known or suspected contact with the chemical.[5] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[2][4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[4][6] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[2][4] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2][7]
-
Before beginning work, verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in Table 1.
-
Avoid the formation of dust when handling the solid material.[1] Use appropriate tools, such as spatulas, for transferring the compound.
-
Keep containers tightly closed when not in use.[8]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2]
-
Clean the spill area thoroughly with a detergent solution followed by water.[9]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
As a halogenated organic compound, all waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[7]
-
Never mix halogenated waste with non-halogenated organic waste.[7]
-
Use chemically compatible waste containers, such as high-density polyethylene (HDPE).[7]
2. Disposal of Unused Chemical and Contaminated Materials:
-
Solid Waste: Carefully transfer any unused solid this compound into the designated "Halogenated Organic Waste" container. Contaminated items such as gloves, weighing paper, and absorbent pads should be placed in a sealed bag and then into the solid halogenated waste container.[7]
-
Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container. The glassware can then be washed according to standard laboratory procedures.[7]
3. Final Disposal:
-
All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.
-
Do not dispose of this chemical down the drain or in regular trash.[3][7]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.es [fishersci.es]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
